molecular formula C11H9O3- B095550 3,5-Dimethylbenzofuran-2-carboxylate CAS No. 16817-32-6

3,5-Dimethylbenzofuran-2-carboxylate

Cat. No.: B095550
CAS No.: 16817-32-6
M. Wt: 189.19 g/mol
InChI Key: CITKJMOBBHFQBZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-benzofuran-2-carboxylic acid is a high-purity chemical compound provided for research and development purposes. This benzofuran derivative, with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol, is characterized by its specific structural features, including methyl groups at the 3 and 5 positions of the benzofuran core . The compound is identified by the CAS Registry Number 16817-32-6 . As a functionalized benzofuran, it serves as a valuable synthetic intermediate and building block in organic synthesis, medicinal chemistry, and materials science research. Researchers utilize this compound to explore structure-activity relationships, particularly in the development of novel heterocyclic compounds. It must be handled with appropriate care; safety data indicates potential health hazards, including toxicity if swallowed, in contact with skin, or if inhaled (H302, H312, H332) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Properties

IUPAC Name

3,5-dimethyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITKJMOBBHFQBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9O3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426183
Record name 3,5-dimethylbenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-32-6
Record name 3,5-dimethylbenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of Ethyl 3,5-Dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for ethyl 3,5-dimethylbenzofuran-2-carboxylate, a molecule of interest in synthetic and medicinal chemistry. Due to the absence of published experimental data for this specific compound, this guide leverages established knowledge of benzofuran chemistry and spectroscopic data from closely related analogues to present a comprehensive set of predicted spectral characteristics. This information is intended to aid researchers in the identification and characterization of this compound.

Synthesis Pathway

The synthesis of ethyl this compound can be approached through several established methods for benzofuran ring formation. A common and effective strategy is the Perkin rearrangement or a related cyclization reaction starting from a substituted phenol and a β-ketoester. The logical workflow for a plausible synthesis is outlined below.

Synthesis_Workflow General Synthesis Workflow for Ethyl this compound A Starting Material: 2-Bromo-4,6-dimethylphenol C Reaction: Palladium-catalyzed coupling and cyclization A->C B Reagent: Ethyl acetoacetate B->C D Intermediate: Ethyl 2-(2-hydroxy-4,6-dimethylphenyl)-3-oxobutanoate C->D E Reaction: Acid-catalyzed cyclization and dehydration D->E F Product: Ethyl this compound E->F G Characterization: NMR, IR, MS F->G

Caption: General synthetic route to ethyl this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for ethyl this compound. These predictions are based on the analysis of spectral data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.1m2HAromatic protons (H-4, H-6)
~4.4q2H-OCH₂CH₃
~2.5s3HC3-CH₃
~2.4s3HC5-CH₃
~1.4t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~162C=O (ester)
~154C7a
~149C2
~132C5
~128C3a
~125C6
~120C4
~111C7
~110C3
~61-OCH₂CH₃
~21C5-CH₃
~14-OCH₂CH₃
~12C3-CH₃
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Assignment
~2980-2900C-H stretch (aliphatic)
~1720-1700C=O stretch (ester)
~1610, 1480C=C stretch (aromatic)
~1250-1050C-O stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zAssignment
~218[M]⁺ (Molecular ion)
~173[M - OCH₂CH₃]⁺
~145[M - COOCH₂CH₃]⁺

Experimental Protocols

A general procedure for the synthesis of ethyl this compound via a palladium-catalyzed coupling and subsequent cyclization is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromo-4,6-dimethylphenol

  • Ethyl acetoacetate

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • Palladium-Catalyzed Coupling: To a solution of 2-bromo-4,6-dimethylphenol (1 equivalent) in anhydrous toluene are added ethyl acetoacetate (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.5 equivalents).

  • The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.

  • Cyclization: The crude intermediate is dissolved in ethanol, and a catalytic amount of concentrated hydrochloric acid is added.

  • The mixture is heated to reflux for 2-4 hours.

  • The reaction is cooled, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, ethyl this compound.

Characterization:

The purified product would then be characterized by standard spectroscopic methods:

  • ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) spectroscopy to identify the functional groups.

  • Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

This guide provides a foundational understanding of the expected spectral characteristics and a plausible synthetic route for ethyl this compound. Researchers are encouraged to use this information as a starting point for their own experimental work.

pharmacological screening of substituted benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Screening of Substituted Benzofuran-2-carboxylates

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, particularly substituted benzofuran-2-carboxylates, have garnered significant attention from researchers due to their wide spectrum of biological activities.[1][2] These compounds have demonstrated potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[3][4][5] The versatility of the benzofuran nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to develop novel therapeutic agents.[3][6] This technical guide provides a comprehensive overview of the pharmacological screening of these compounds, detailing key experimental protocols, summarizing quantitative data, and visualizing relevant biological pathways and workflows.

Synthesis Strategies

The foundation of any pharmacological screening campaign lies in the efficient synthesis of a diverse library of compounds. The synthesis of the benzofuran-2-carboxylate core and its derivatives is often achieved through several established methods. A common approach involves the reaction of salicylaldehydes with ethyl bromoacetate in the presence of a base, which yields the ethyl benzofuran-2-carboxylate intermediate.[7] This core can then be further modified. For instance, palladium-copper catalyzed Sonogashira coupling followed by cyclization is a powerful one-pot method for creating 2-substituted benzofurans.[8] Another strategy combines 8-aminoquinoline directed C–H arylation with transamidation chemistry to introduce a wide range of substituents at various positions on the benzofuran scaffold, allowing for highly modular and efficient library generation.[9][10]

Pharmacological Screening Workflow

The evaluation of newly synthesized benzofuran-2-carboxylate derivatives follows a structured workflow. This process begins with the synthesis and purification of the compounds, followed by a series of in vitro and in vivo assays to determine their biological activity and therapeutic potential.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization A Synthesis of Benzofuran-2-carboxylates B Purification & Characterization (TLC, NMR, MS) A->B C Antimicrobial Assays (MIC Determination) B->C D Anticancer Assays (MTT, Cytotoxicity) B->D E Enzyme Inhibition Assays (e.g., COX-1/COX-2) B->E G Anti-inflammatory Models (Carrageenan-induced Edema) D->G F Analgesic Models (Hot Plate, Writhing Test) E->F H Structure-Activity Relationship (SAR) Analysis F->H G->H I Lead Compound Optimization H->I

General workflow for pharmacological screening.

Experimental Protocols

Detailed and standardized protocols are critical for the reliable evaluation of biological activity.

Antimicrobial Activity Screening

The antimicrobial potential of benzofuran derivatives is typically assessed against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[3]

  • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Dispense sterile broth into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the test compounds in the wells to achieve a range of concentrations.

    • Inoculate each well with a standardized suspension of the target microorganism.[8]

    • Include positive controls (microorganism without compound) and negative controls (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[3]

Anticancer Activity Screening

The cytotoxic effect of the compounds on cancer cells is a primary measure of their anticancer potential.

  • MTT Assay (for Cytotoxicity):

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4][8]

    • Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control.

    • Incubate for a specified period, typically 48 or 72 hours.[8]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[4][11]

Anti-inflammatory and Analgesic Activity Screening

In vivo models are essential for evaluating anti-inflammatory and analgesic properties.

  • Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory):

    • Administer the test compounds or a reference drug (e.g., diclofenac, indomethacin) to groups of rats, typically orally or intraperitoneally.[5][12]

    • After a set period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group.[5]

  • Acetic Acid-Induced Writhing Test in Mice (Analgesic):

    • Administer the test compounds, a reference drug, or a vehicle control to groups of mice.

    • After a predetermined time, inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

    • Immediately after the injection, count the number of writhes for each mouse over a specific period (e.g., 20 minutes).

    • Calculate the percentage of protection or inhibition of writhing for the treated groups compared to the control group.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data from pharmacological screenings of various substituted benzofuran-2-carboxylates and related derivatives.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
10d Breast (MCF-7) 2.07 [4]
12b Lung (A549) 0.858 [4]
Compound 12 Cervical (SiHa) 1.10 [11]
Compound 12 Cervical (HeLa) 1.06 [11]
28g Breast (MDA-MB-231) 3.01 [11]
28g Colon (HCT-116) 5.20 [11]

| 10h | Leukemia (L1210) | 0.016 |[13] |

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound Microorganism Activity Metric Value Reference
6a, 6b, 6f Various Bacteria/Fungi MIC As low as 6.25 µg/mL [3]
6g, 6h, 6i Various Bacteria/Fungi Zone of Inhibition Potent activity noted [7]

| 5b, 6a, 6c, 6d | Sclerotium rolfsii | Zone of Inhibition | 4 mm |[7] |

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

Compound Assay % Inhibition of Edema (at 2h) Reference
6b Carrageenan-induced paw edema 71.10% [3]
6a Carrageenan-induced paw edema 61.55% [3]

| 4d, 4h, 5d | Carrageenan-induced paw edema | 66.62% - 72.23% |[5] |

Mechanism of Action and Signaling Pathways

The diverse biological effects of benzofuran-2-carboxylates stem from their interaction with various cellular targets. For instance, their anti-inflammatory and analgesic effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1][12] In cancer, these compounds can induce apoptosis and arrest the cell cycle through modulation of critical signaling pathways.[4][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR, TNFR) Pathway_Signal Upstream Signaling (TRAF, IKKK) Receptor->Pathway_Signal IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates & Degrades IκBα IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB->Transcription Translocation Pathway_Signal->IKK Benzofuran Benzofuran-2-carboxylate Derivative Benzofuran->IKK Inhibition IkB_NFkB->NFkB Release

Inhibition of the NF-κB signaling pathway.

Conclusion

Substituted benzofuran-2-carboxylates continue to be a highly promising class of compounds in the field of drug discovery. Their structural tractability and broad range of pharmacological activities, including notable anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further development.[2][13] The systematic application of the screening protocols and workflows detailed in this guide is essential for identifying and optimizing lead compounds with enhanced efficacy and selectivity, paving the way for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Preparation of 3,5-Dimethylbenzofuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and detailed experimental protocols for the preparation of 3,5-dimethylbenzofuran-2-carbonyl chloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 3,5-dimethylbenzofuran-2-carboxylic acid, followed by its conversion to the target acid chloride.

Synthesis Pathway Overview

The synthesis of 3,5-dimethylbenzofuran-2-carbonyl chloride is typically achieved through a two-step reaction sequence. The first step involves the synthesis of 3,5-dimethylbenzofuran-2-carboxylic acid from a suitably substituted salicylaldehyde. This is followed by the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.

Synthesis_Pathway A 2-Hydroxy-4,6-dimethylbenzaldehyde C Ethyl 3,5-dimethylbenzofuran-2-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl 2-bromopropionate B->C D 3,5-Dimethylbenzofuran-2-carboxylic Acid C->D Hydrolysis (e.g., NaOH, H2O/EtOH) then Acidification (e.g., HCl) F 3,5-Dimethylbenzofuran-2-carbonyl Chloride D->F Reflux E Thionyl Chloride (SOCl2) E->F

Caption: Overall synthesis pathway for 3,5-dimethylbenzofuran-2-carbonyl chloride.

Step 1: Preparation of 3,5-Dimethylbenzofuran-2-carboxylic Acid

The synthesis of the carboxylic acid precursor is achieved via the reaction of 2-hydroxy-4,6-dimethylbenzaldehyde with an α-haloester, such as ethyl 2-bromopropionate, followed by cyclization and subsequent hydrolysis of the resulting ester.

Experimental Protocol

Part A: Synthesis of Ethyl this compound

  • To a stirred solution of 2-hydroxy-4,6-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

  • To this mixture, add ethyl 2-bromopropionate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ethyl this compound.

  • Purify the crude product by column chromatography on silica gel.

Part B: Hydrolysis to 3,5-Dimethylbenzofuran-2-carboxylic Acid

  • Dissolve the purified ethyl this compound (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH) (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 using dilute hydrochloric acid (HCl).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 3,5-dimethylbenzofuran-2-carboxylic acid.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3,5-Dimethylbenzofuran-2-carboxylic acidC₁₁H₁₀O₃190.19225-227[1]Light brown to brown solid[1]

Step 2: Preparation of 3,5-Dimethylbenzofuran-2-carbonyl Chloride

The conversion of the carboxylic acid to the acid chloride is a standard transformation readily achieved using thionyl chloride (SOCl₂).[2][3][4]

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 3,5-dimethylbenzofuran-2-carboxylic acid (1 equivalent).

  • Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.[5]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,5-dimethylbenzofuran-2-carbonyl chloride can be used directly for subsequent reactions or purified by vacuum distillation.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
3,5-Dimethylbenzofuran-2-carbonyl chlorideC₁₁H₉ClO₂208.64Not availableNot available

Experimental Workflow Visualization

The following diagram illustrates the key stages in the laboratory preparation of 3,5-dimethylbenzofuran-2-carbonyl chloride.

Experimental_Workflow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Acid Chloride Formation A Reaction Setup: 2-Hydroxy-4,6-dimethylbenzaldehyde, K2CO3, Ethyl 2-bromopropionate in DMF B Heating and Reaction (80-90 °C, 4-6h) A->B C Work-up: Aqueous quench, Extraction B->C D Purification: Column Chromatography C->D E Hydrolysis: NaOH, EtOH/H2O, Reflux D->E F Acidification and Isolation: HCl, Filtration E->F G Reaction Setup: Carboxylic Acid, SOCl2 F->G Product from Step 1 H Reflux (2-3h) G->H I Work-up: Removal of excess SOCl2 H->I J Purification (optional): Vacuum Distillation I->J

Caption: Laboratory workflow for the synthesis of 3,5-dimethylbenzofuran-2-carbonyl chloride.

References

Crystallography of 3,5-Dimethylbenzofuran-2-Carboxylate Esters: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific crystallographic data for 3,5-dimethylbenzofuran-2-carboxylate esters in the public domain necessitates a review of closely related structures to provide insights into their potential solid-state architecture and the experimental methodologies for such characterization. This technical guide summarizes the available crystallographic information for a structurally analogous compound, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, and outlines the typical experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of benzofuran derivatives.

Introduction to Benzofuran Carboxylates

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their utility in drug development is well-established, with applications ranging from antimicrobial to anticancer agents. The precise three-dimensional arrangement of atoms within these molecules, determined through crystallographic studies, is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide focuses on the crystallographic aspects of a specific subclass, the this compound esters, for researchers, scientists, and professionals in drug development.

Crystallographic Data of a Representative Benzofuran Carboxylate

While specific crystallographic data for this compound esters is not currently available in public crystallographic databases, data for the structurally related compound, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate , provides a valuable reference point. The crystallographic parameters for this compound are summarized in the table below.

ParameterValue
Empirical FormulaC₁₂H₁₁BrO₄
Formula Weight300.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.458(3)
b (Å)12.589(3)
c (Å)7.509(2)
α (°)90
β (°)106.13(3)
γ (°)90
Volume (ų)1130.4(5)
Z4
Density (calculated) (g/cm³)1.763

Table 1: Crystallographic data for methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of benzofuran carboxylate esters, based on methodologies reported for analogous compounds[1].

Synthesis

The synthesis of benzofuran carboxylates often involves a multi-step process. A general workflow for the synthesis of a substituted methyl benzofuran-3-carboxylate is outlined below. The synthesis of this compound esters would likely follow a similar multi-step synthetic route, starting from appropriately substituted phenols and employing cyclization strategies to form the benzofuran ring.

A Starting Material (e.g., 5-hydroxy-2-methyl- 3-benzofuranocarboxylic acid) B Halogenation (e.g., Bromination) A->B Br₂ C Esterification (e.g., with Methanol) B->C CH₃OH, H⁺ D Further Functionalization (e.g., NBS bromination) C->D NBS E Final Product (Substituted Methyl Benzofuran Carboxylate) D->E

A generalized synthetic workflow for substituted benzofuran carboxylates.
Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.

Protocol for Crystallization by Slow Evaporation:

  • Dissolve the synthesized benzofuran carboxylate ester in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to near saturation at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial, loosely capped or covered with parafilm perforated with small holes.

  • Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

A Dissolve Compound in Suitable Solvent B Filter Solution A->B C Slow Evaporation of Solvent B->C D Single Crystal Formation C->D

Workflow for single crystal growth by slow evaporation.
X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction:

  • A single crystal of appropriate size is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • The collected diffraction data are processed, which includes integration of reflection intensities and corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

A Mount Single Crystal B Data Collection (X-ray Diffractometer) A->B C Data Processing (Integration & Correction) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Crystallographic Model E->F

Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystallography of this compound esters remains an area for future investigation. This guide provides a framework for such studies by presenting the crystallographic data of a closely related benzofuran derivative and detailing the standard experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. The availability of crystallographic data for the target compounds would be invaluable for the scientific community, particularly for those involved in the design and development of novel benzofuran-based pharmaceuticals. It is recommended that researchers working on these specific compounds pursue crystallographic studies and deposit the resulting data in public databases to advance the field.

References

The Antimicrobial Potential of Benzofuran-2-Carboxylates: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the antimicrobial activity of the benzofuran-2-carboxylate scaffold. To date, specific research on the antimicrobial properties of 3,5-dimethylbenzofuran-2-carboxylate is not publicly available. Therefore, this document focuses on the broader class of benzofuran derivatives, providing a comprehensive overview of their antimicrobial efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Benzofuran Derivatives as Antimicrobial Agents

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in a multitude of biologically active natural products and synthetic compounds.[1] The unique structural features of the benzofuran nucleus have made it a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and the benzofuran scaffold has emerged as a promising starting point for the development of new anti-infective agents.[4]

This guide provides an in-depth analysis of the antimicrobial activity of benzofuran-2-carboxylate derivatives and related compounds, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various benzofuran derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antibacterial Activity of Substituted Benzofuran Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
(Benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoximeStaphylococcus aureus ATCC 6538Not specified (most active derivative)[5]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivativesPseudomonas aeruginosa31.25[6]
Four hydrophobic benzofuran analogsEscherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis0.39-3.12[7]
1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeStaphylococcus aureus ATCC 6538, Escherichia coli ATCC 25922Not specified (most active derivative)[8]

Table 2: Antifungal Activity of Substituted Benzofuran Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
2, 5b, 6b, 6c, 7b and 7f derivatives of (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoximeCandida albicans ATCC 10231Not specified (very strong effect)[5]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (compound 8)Candida krusei, Candida albicans isolate31.25[6]

Experimental Protocols

The evaluation of antimicrobial activity of benzofuran derivatives predominantly relies on two standard in vitro methods: the Agar Well Diffusion Method for preliminary screening and the Broth Microdilution Method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is widely used for initial screening of antimicrobial activity.[4] It provides a qualitative or semi-quantitative assessment of the ability of a compound to inhibit microbial growth.

Protocol:

  • Media Preparation: A suitable agar medium, such as Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi, is prepared and sterilized by autoclaving.[4]

  • Inoculation: A standardized microbial suspension (typically adjusted to a 0.5 McFarland standard) is uniformly spread over the surface of the solidified agar plate to create a lawn of microorganisms.[9]

  • Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6-8 mm) in the agar.[9]

  • Compound Application: A known concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on the same plate.[9][10]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[9]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9][10]

Agar_Well_Diffusion_Workflow A Prepare and Sterilize Agar Medium B Inoculate Agar Plate with Microbial Lawn A->B C Create Wells in Agar B->C D Add Test Compound, Positive & Negative Controls C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Agar Well Diffusion Experimental Workflow

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the antimicrobial activity by determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12]

Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[2][13]

  • Inoculum Preparation: A standardized microbial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2]

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.[2]

  • Incubation: The microtiter plate is incubated under appropriate conditions.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][12] This can be assessed visually or by using a plate reader.

Broth_Microdilution_Workflow cluster_plate 96-Well Microtiter Plate a1 a2 a1->a2 Serial Dilution of Compound a3 a2->a3 Serial Dilution of Compound a4 a3->a4 Serial Dilution of Compound A Prepare Serial Dilutions of Test Compound C Inoculate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Broth Microdilution Experimental Workflow

Potential Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which benzofuran derivatives exert their antimicrobial effects are still under investigation. However, several studies, including in silico docking and enzymatic assays, have pointed towards multiple potential targets and pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: Benzofuran derivatives have been shown to inhibit essential microbial enzymes. For instance, some derivatives act as inhibitors of DNA gyrase B in Mycobacterium tuberculosis and chorismate mutase , an enzyme crucial for the synthesis of aromatic amino acids in bacteria.[10][14] In silico studies have also suggested potential binding to enzymes like dihydrofolate reductase (DHFR) and topoisomerase IV .[15]

  • Disruption of Protein-Protein Interactions: Certain benzofuran derivatives have been found to inhibit the interaction between the bacterial RNA polymerase core enzyme and the σ⁷⁰/σᴬ factors , which is essential for the initiation of transcription.[16]

  • Quorum Sensing Inhibition: Some benzofuran-based compounds have demonstrated the ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

  • Cell Membrane Disruption: The lipophilic nature of the benzofuran ring may facilitate its interaction with and disruption of the microbial cell membrane, leading to increased permeability and cell death.[1]

Benzofuran_MoA cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase B Chorismate_Mutase Chorismate Mutase RNAP RNA Polymerase - σ Factor Quorum_Sensing Quorum Sensing Signaling Cell_Membrane Cell Membrane Benzofuran Benzofuran-2-carboxylate Derivative Benzofuran->DNA_Gyrase Inhibition Benzofuran->Chorismate_Mutase Inhibition Benzofuran->RNAP Disruption Benzofuran->Quorum_Sensing Inhibition Benzofuran->Cell_Membrane Disruption

Potential Antimicrobial Mechanisms of Benzofuran Derivatives

Conclusion and Future Directions

While specific data on this compound is currently unavailable, the broader class of benzofuran-2-carboxylates and their derivatives represents a promising area for the discovery of novel antimicrobial agents. The available data indicates that these compounds possess significant activity against a range of bacterial and fungal pathogens. Future research should focus on synthesizing and evaluating a wider array of substituted benzofuran-2-carboxylates, including the 3,5-dimethyl derivative, to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and pathways affected by these compounds, which will be instrumental in optimizing their therapeutic potential and overcoming antimicrobial resistance.

References

Cytotoxicity of 3,5-Dimethylbenzofuran-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the methodologies used to assess the cytotoxic effects of 3,5-dimethylbenzofuran-2-carboxylate derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines common cytotoxicity assays, details their experimental protocols, presents quantitative data from relevant studies, and visualizes key experimental workflows and biological pathways.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] The core structure of benzofuran can be modified at various positions to generate derivatives with enhanced potency and selectivity against cancer cells.[1][3] This guide focuses on derivatives of the this compound scaffold, exploring the common assays used to determine their cytotoxic potential and elucidate their mechanisms of action.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of various benzofuran derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of several benzofuran derivatives against a panel of human cancer cell lines, as reported in the literature. While specific data for this compound derivatives is limited in the provided search results, the data for structurally related benzofuran-2-carboxylate and other benzofuran derivatives provide a valuable reference for their potential cytotoxic efficacy.

Table 1: Cytotoxicity of Benzofuran-Based Chalcone Derivatives [4]

CompoundCell LineIC50 (μM)
4g HCC1806 (Breast)5.93
HeLa (Cervical)5.61
4d HCC1806 (Breast)17.13
Cisplatin HeLa (Cervical)-
A549 (Lung)-
HCC1806 (Breast)-

Table 2: Cytotoxicity of Benzofuran-Piperazine Derivatives [5]

CompoundPanc-1 (Pancreatic) IC50 (μM)MCF-7 (Breast) IC50 (μM)A549 (Lung) IC50 (μM)
13b 1.042.981.71
13c 4.47--
Cisplatin 6.985.456.72

Table 3: Cytotoxicity of Halogenated Benzofuran Derivatives [6]

CompoundCell LineIC50 (μM)
7 A549 (Lung)6.3 ± 2.5
HepG2 (Liver)11 ± 3.2
8 HepG2 (Liver)3.8 ± 0.5
A549 (Lung)3.5 ± 0.6
SW620 (Colon)10.8 ± 0.9

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of cytotoxicity. The following sections provide comprehensive methodologies for the most frequently cited assays in the evaluation of benzofuran derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[7]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as 150 µL of dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]

Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases 3 and 7, generating a luminescent signal that is proportional to the amount of caspase activity.[9][10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat them with the benzofuran derivatives as described for the MTT assay.[7]

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.[7][10]

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.[7]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[7]

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the number of viable cells if necessary.[7]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways relevant to the cytotoxicity assessment of this compound derivatives.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Derivatives cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay caspase_assay Caspase-Glo Assay treatment->caspase_assay readout Measure Absorbance/ Luminescence mtt_assay->readout caspase_assay->readout ic50 Calculate IC50 Values readout->ic50

Cytotoxicity Experimental Workflow

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase stimulus Benzofuran Derivative bax Bax stimulus->bax death_receptor Death Receptors (e.g., DR4) stimulus->death_receptor mitochondria Mitochondria bax->mitochondria bcl2 Bcl-2 bcl2->bax cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase8 Caspase-8 death_receptor->caspase8 caspase37 Caspase-3/7 caspase8->caspase37 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Generalized Apoptosis Signaling Pathway

Mechanism of Action

The cytotoxic effects of benzofuran derivatives are often mediated through the induction of apoptosis, or programmed cell death.[9][11][12] Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9][13]

Key molecular events observed include:

  • Caspase Activation: A significant increase in the activity of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by benzofuran derivatives.[9][11][13]

  • Regulation of Bcl-2 Family Proteins: These compounds can modulate the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. This shift in balance promotes the release of cytochrome c from the mitochondria.[9][13]

  • Cell Cycle Arrest: Some benzofuran derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M, thereby inhibiting cell proliferation.[6][9]

  • Inhibition of Key Kinases: Certain derivatives have been identified as inhibitors of critical enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are involved in angiogenesis and cell cycle regulation, respectively.[4][5]

Conclusion

The evaluation of this compound derivatives for their cytotoxic potential relies on a series of well-established in vitro assays. The MTT and caspase activity assays are fundamental tools for quantifying cytotoxicity and elucidating the apoptotic mechanism of action. The data from structurally similar benzofuran compounds suggest that this class of molecules holds promise as a scaffold for the development of novel anticancer agents. Further investigation into their specific molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential.

References

The Structural Dance of Activity: A Deep Dive into the SAR of 3,5-Dimethylbenzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, the 3,5-dimethylbenzofuran-2-carboxylate framework has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this specific class of compounds, drawing from the broader understanding of benzofuran derivatives and highlighting key structural features that govern their biological effects.

Core Structure and Key Positions for Modification

The fundamental this compound scaffold presents several key positions where chemical modifications can significantly influence biological activity. Understanding the impact of substitutions at these positions is crucial for rational drug design and optimization. Earlier structure-activity relationship (SAR) studies of benzofuran derivatives have indicated that substitutions at the C-2 position, often involving an ester or heterocyclic ring, are critical for cytotoxic activity[1].

The primary points of modification on the this compound core include:

  • The Carboxylate Group (Position 2): This position is pivotal for activity. Conversion of the carboxylic acid to esters or amides can dramatically alter potency and selectivity.

  • The Phenyl Ring (Positions 4, 6, and 7): Substitution on the benzene ring of the benzofuran nucleus can modulate the electronic and steric properties of the molecule, impacting target binding and pharmacokinetic profiles.

  • The Methyl Groups (Positions 3 and 5): While the core topic specifies methyl groups at these positions, variations could be explored to probe the steric and electronic requirements of the target binding pocket.

Structure-Activity Relationship Insights

While a comprehensive SAR study dedicated solely to the this compound scaffold is not extensively documented in publicly available literature, we can extrapolate key trends from studies on closely related benzofuran derivatives. The anticancer activity of these compounds is a recurring theme, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.

The Crucial Role of the C2-Carboxylate and its Analogs

The nature of the substituent at the C2 position of the benzofuran ring is a critical determinant of biological activity.

  • Amide Derivatives: The conversion of the C2-carboxylate to various amide functionalities has been a fruitful strategy in enhancing anticancer potency. SAR analysis of certain benzofuran-2-carboxamides has shown that the presence of an N-phenethyl carboxamide group significantly boosts antiproliferative activity[1]. Further substitution on the N-phenyl ring can fine-tune this activity. For instance, a morpholinyl substitution at the para position of the N-phenethyl ring has been shown to further enhance this activity[1].

  • Hybrid Molecules: Incorporating other heterocyclic moieties at the C2 position, such as triazoles, piperazines, and imidazoles, has led to the development of potent cytotoxic agents[1]. This "hybrid molecule" approach leverages the synergistic effects of combining the benzofuran core with other pharmacologically active scaffolds.

Impact of Substitutions on the Benzofuran Ring System

Modifications on the benzofuran ring itself, including the benzene portion and the furan ring, play a significant role in modulating the activity of these compounds.

  • Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) to the benzofuran ring has been consistently linked to a significant increase in anticancer activities[1]. This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to the biological target. The position of the halogen is a critical factor in determining its effect on biological activity[1]. For example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring has been found to confer remarkable cytotoxic activity against leukemia cells[1].

  • Methyl and Other Alkyl Groups: The presence of methyl groups, as in the 3,5-dimethylbenzofuran core, can contribute to favorable interactions within the binding pocket of a target protein. The precise positioning of these groups is crucial, as they can influence both the potency and selectivity of the compound.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected benzofuran derivatives, providing a quantitative basis for the SAR discussion. It is important to note that these compounds are structurally related to the this compound core and provide valuable insights into the potential activity of this class.

Compound IDStructureCell LineIC50 (µM)Reference
Compound 1 Bromine at the 3-methyl position of the benzofuran ringK562 (Leukemia)5[1]
HL60 (Leukemia)0.1[1]
Compound 3 N-phenethyl carboxamide with a para-morpholinyl substitution-Similar to Doxorubicin (1.136 µM)[1]
Compound 9 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (Head and Neck Cancer)0.46[1]

Potential Signaling Pathways and Molecular Targets

Benzofuran derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. While the specific targets for 3,5-dimethylbenzofuran-2-carboxylates are yet to be fully elucidated, related compounds have been found to inhibit key players in cancer progression.

One of the significant pathways targeted by benzofuran derivatives is the hypoxia-inducible factor (HIF-1) pathway . A benzene-sulfonamide-based benzofuran derivative has been designed to inhibit this pathway, which is implicated in the carcinogenesis of p53-independent malignant cancers[1].

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by benzofuran derivatives, leading to the inhibition of cell proliferation and survival.

dot Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibition

Caption: Potential mechanism of action for this compound derivatives.

Experimental Protocols

To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.

General Synthesis of Ethyl this compound

The synthesis of the core scaffold can be achieved through a multi-step process, a generalized workflow for which is presented below.

dot Start 2,4-Dimethylphenol Step1 Reaction with Ethyl Chloroacetate Start->Step1 Intermediate Ethyl 2-(2,4-dimethylphenoxy)acetate Step1->Intermediate Step2 Cyclization (e.g., PPA) Intermediate->Step2 Product Ethyl 3,5-Dimethyl- benzofuran-2-carboxylate Step2->Product

Caption: General synthetic workflow for the core scaffold.

Protocol:

  • Synthesis of Ethyl 2-(2,4-dimethylphenoxy)acetate: To a solution of 2,4-dimethylphenol in a suitable solvent (e.g., acetone), an excess of a base (e.g., potassium carbonate) is added. The mixture is stirred, and ethyl chloroacetate is added dropwise. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the residue is worked up to yield the intermediate ester.

  • Cyclization to Ethyl this compound: The intermediate ester is treated with a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent. The reaction mixture is heated for a specified period. Upon cooling, the mixture is poured into ice water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The SAR insights gleaned from related benzofuran derivatives suggest that modifications at the C2-carboxylate position and substitutions on the benzofuran ring are key to modulating biological activity. Future research should focus on a systematic exploration of the SAR of this specific scaffold, including the synthesis and biological evaluation of a diverse library of analogs. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as potential clinical candidates. The experimental protocols provided herein offer a foundation for researchers to embark on this exciting area of drug discovery.

References

Technical Guide: Physicochemical and Biological Profile of Substituted Benzofuran-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities. The benzofuran scaffold, consisting of a fused benzene and furan ring, is a key structural motif in numerous natural products and synthetic pharmaceuticals.[1] Benzofuran-2-carboxylates, in particular, serve as crucial intermediates in the synthesis of more complex molecules and exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This technical guide aims to provide an in-depth understanding of the physical and chemical properties of this class of compounds, with a focus on derivatives bearing alkyl substitutions on the benzofuran core.

Physicochemical Properties

The physical and chemical properties of benzofuran-2-carboxylates are influenced by the nature and position of substituents on the bicyclic ring system. While specific data for 3,5-dimethylbenzofuran-2-carboxylate is unavailable, the following tables summarize key physicochemical parameters for related and structurally analogous compounds to provide a comparative reference.

Table 1: Physical Properties of Selected Benzofuran Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical FormReference
Benzofuran-2-carboxylic acidC₉H₆O₃162.14193-196Solid
Ethyl benzofuran-2-carboxylateC₁₁H₁₀O₃190.2029-34Solid
Methyl 3-aminobenzofuran-2-carboxylateC₁₀H₉NO₃191.18Not specifiedSolid[4]
Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylateC₁₅H₁₆O₆292.2898-100White powder[5]

Table 2: Spectral Data of Selected Benzofuran Derivatives

Compound Name1H-NMR (δ ppm)13C-NMR (δ ppm)Mass Spec (m/z)IR (cm⁻¹)Reference
Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate2.55 (s, 3H), 2.73 (s, 3H), 3.94 (s, 3H), 3.95 (s, 3H), 3.95 (s, 3H), 7.10 (s, 1H)9.22, 32.34, 51.84, 56.38, 62.40, 104.42, 120.28, 124.84, 125.43, 141.68, 145.57, 148.67, 150.58, 160.41, 197.50[M+Na]⁺ 315.0839Not specified[5]
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic Acid2.50 (s, 3H), 2.62 (s, 3H), 3.84 (s, 3H), 3.92 (s, 3H), 7.47 (s, 1H), 13.41 (br. s, 1H)9.15, 32.13, 56.43, 61.755, 105.50, 119.64, 124.39, 124.68, 142.19, 144.27, 147.40, 150.07, 160.76, 197.33Not specifiedNot specified[5]

Synthesis and Reactivity

The synthesis of the benzofuran-2-carboxylate scaffold can be achieved through various methodologies. A common and effective route involves the reaction of a substituted salicylaldehyde with a haloacetate followed by an intramolecular cyclization.

General Experimental Protocol for the Synthesis of Substituted Ethyl Benzofuran-2-carboxylates

This protocol is a generalized procedure based on established methods for the synthesis of halogen-substituted benzofuran-2-carboxylates.[6]

Materials:

  • Substituted 2-hydroxybenzaldehyde (e.g., 5-methylsalicylaldehyde for a 5-methyl derivative)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the substituted 2-hydroxybenzaldehyde (1.0 eq), ethyl chloroacetate (1.0 eq), and anhydrous potassium carbonate (1.5 eq) is prepared in DMF.

  • The reaction mixture is heated to approximately 92-94 °C with stirring for 4 hours.

  • After cooling, the mixture is poured into water.

  • The resulting precipitate is filtered, washed with water, and dried to yield the crude ethyl benzofuran-2-carboxylate derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

G sub_salicylaldehyde Substituted 2-hydroxybenzaldehyde intermediate O-Alkylated intermediate sub_salicylaldehyde->intermediate O-Alkylation ethyl_chloroacetate Ethyl chloroacetate ethyl_chloroacetate->intermediate K2CO3 K2CO3 (base) K2CO3->intermediate DMF DMF (solvent) DMF->intermediate product Substituted ethyl benzofuran-2-carboxylate intermediate->product Intramolecular cyclization (Darzens-type condensation)

Figure 1: Generalized synthetic pathway for substituted ethyl benzofuran-2-carboxylates.

Biological Activity and Potential Applications

While no specific biological data exists for this compound, the broader class of benzofuran derivatives has been extensively studied for its therapeutic potential. The nature and position of substituents on the benzofuran ring play a critical role in determining the biological activity.[1] For instance, the presence of halogenated rings can influence cytotoxicity.[1]

Derivatives of benzofuran-2-carboxylic acid have been investigated as:

  • Anticancer Agents: Certain substituted benzofuran-2-carboxylic acid derivatives have demonstrated selective cytotoxicity against human cancer cell lines.[2]

  • Anti-inflammatory Agents: The benzofuran scaffold is present in compounds with anti-inflammatory properties.[2]

  • Antimicrobial Agents: Various benzofuran derivatives have shown activity against a range of microbial pathogens.[7]

The logical workflow for investigating the potential of a novel benzofuran derivative like this compound would typically involve a series of in vitro and in vivo studies.

G synthesis Synthesis and Purification of This compound physchem Physicochemical Characterization (NMR, MS, m.p.) synthesis->physchem invitro In Vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) physchem->invitro sar Structure-Activity Relationship (SAR) Studies invitro->sar invivo In Vivo Efficacy and Toxicity Studies invitro->invivo lead_opt Lead Optimization sar->lead_opt invivo->lead_opt

Figure 2: Typical workflow for the evaluation of a novel benzofuran derivative.

Conclusion

The benzofuran-2-carboxylate scaffold represents a valuable platform for the development of new therapeutic agents. While specific data for this compound remains elusive, the established chemistry and pharmacology of this class of compounds provide a strong foundation for future research. The synthesis of this specific derivative can likely be achieved through established protocols, and its biological activity can be systematically evaluated using standard screening assays. Further investigation into this and other novel benzofuran derivatives is warranted to explore their full therapeutic potential.

References

Solubility of 3,5-dimethylbenzofuran-2-carboxylate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The solubility of these compounds is a critical physical property that profoundly influences their bioavailability, formulation, and efficacy in drug discovery and development. Understanding the solubility of 3,5-dimethylbenzofuran-2-carboxylate in various organic solvents is essential for its synthesis, purification, and formulation into suitable dosage forms. This guide provides a detailed protocol for the experimental determination of its solubility and discusses the key factors influencing this property.

Data Presentation: A Framework for Experimental Results

Quantitative solubility data is crucial for comparing the efficacy of different solvent systems. The following table is a template for presenting experimentally determined solubility data for this compound. The values provided are hypothetical and for illustrative purposes only.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25[Experimental Value][Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value][Experimental Value]
Isopropanol25[Experimental Value][Experimental Value][Experimental Value]
Acetone25[Experimental Value][Experimental Value][Experimental Value]
Ethyl Acetate25[Experimental Value][Experimental Value][Experimental Value]
Acetonitrile25[Experimental Value][Experimental Value][Experimental Value]
Dichloromethane25[Experimental Value][Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Experimental Value][Experimental Value]

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the shake-flask method.[1] This method involves allowing a suspension of the compound in the solvent to reach equilibrium, followed by the quantification of the dissolved compound in the supernatant.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.[1]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended, and it is advisable to confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[2]

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[3] This step is critical to avoid the transfer of solid particles, which would lead to an overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase of the HPLC.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.[4]

    • Dilute an aliquot of the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the compound in the diluted sample using the calibration curve.

    • Determine the original solubility in the organic solvent by accounting for the dilution factor.

3.3. Data Analysis

The solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The molar solubility is calculated by dividing the solubility in g/L by the molecular weight of this compound.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_result Result A Add excess solid to known volume of solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter to remove solid C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate concentration using calibration curve F->G H Determine Solubility G->H

Caption: Experimental workflow for determining thermodynamic solubility.

4.2. Factors Influencing Solubility

The solubility of an organic compound is governed by a variety of factors related to both the solute and the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity Molecular Polarity Solubility->Polarity Size Molecular Size and Shape Solubility->Size FunctionalGroups Functional Groups (-COO-, -CH3) Solubility->FunctionalGroups SolventPolarity Solvent Polarity ('Like dissolves like') Solubility->SolventPolarity Hbonding Hydrogen Bonding Capacity Solubility->Hbonding Temp Temperature Solubility->Temp Pressure Pressure (minor effect for solids) Solubility->Pressure

Caption: Key factors influencing the solubility of organic compounds.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The presence of functional groups that can participate in intermolecular interactions, such as hydrogen bonding, also significantly affects solubility.[5][6] Additionally, temperature can have a substantial impact on solubility, with most solids exhibiting increased solubility at higher temperatures.[7]

References

Methodological & Application

Application Note: Esterification of 3,5-Dimethylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylbenzofuran-2-carboxylic acid and its ester derivatives are important scaffolds in medicinal chemistry and drug development, exhibiting a range of biological activities. The ester functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, efficient and reliable methods for the esterification of this heterocyclic carboxylic acid are of great interest. This application note provides detailed protocols for three common esterification methods: Fischer, Steglich, and Mitsunobu esterification, applied to 3,5-dimethylbenzofuran-2-carboxylic acid.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the esterification of 3,5-dimethylbenzofuran-2-carboxylic acid with methanol, providing a comparative overview of the different methods.

ParameterFischer EsterificationSteglich EsterificationMitsunobu Esterification
Alcohol Methanol (large excess)Methanol (1.2 equiv)Methanol (1.2 equiv)
Catalyst/Reagent H₂SO₄ (catalytic)DCC (1.1 equiv), DMAP (0.1 equiv)PPh₃ (1.5 equiv), DEAD (1.5 equiv)
Solvent MethanolDichloromethane (DCM)Tetrahydrofuran (THF)
Temperature Reflux (~65°C)Room Temperature0°C to Room Temperature
Reaction Time 4-8 hours2-4 hours1-3 hours
Purity (crude) ~85%~90%~88%
Yield (isolated) 80-90%85-95%75-85%
Workup Neutralization, ExtractionFiltration, ExtractionConcentration, Chromatography

Experimental Protocols

Fischer Esterification

This method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol, which often serves as the solvent.[1][2][3][4][5][6][7]

Materials:

  • 3,5-dimethylbenzofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3,5-dimethylbenzofuran-2-carboxylic acid (1.0 equiv) in methanol (used as solvent, ~0.2 M concentration), add concentrated sulfuric acid (0.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 3,5-dimethylbenzofuran-2-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8]

Steglich Esterification

This method is a mild esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for substrates that are sensitive to acidic conditions.[9][10][11][12][13][14]

Materials:

  • 3,5-dimethylbenzofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-dimethylbenzofuran-2-carboxylic acid (1.0 equiv), methanol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mitsunobu Esterification

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[15][16][17][18][19]

Materials:

  • 3,5-dimethylbenzofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-dimethylbenzofuran-2-carboxylic acid (1.0 equiv), methanol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DEAD or DIAD (1.5 equiv) dropwise to the reaction mixture. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Mandatory Visualization

Esterification_Workflow reactant Reactants (Carboxylic Acid, Alcohol) reaction Reaction (Stirring, Heating/Cooling) reactant->reaction reagents Reagents/Catalyst (e.g., H₂SO₄, DCC/DMAP, PPh₃/DEAD) reagents->reaction solvent Anhydrous Solvent (e.g., Methanol, DCM, THF) solvent->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Ester Product purification->product characterization Characterization (NMR, MS, IR) product->characterization

References

Biological Evaluation of 3,5-Dimethylbenzofuran-2-Carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for evaluating the biological activities of 3,5-dimethylbenzofuran-2-carboxylate derivatives and related benzofuran compounds. Benzofuran scaffolds are prevalent in many biologically active natural and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] The substitution pattern on the benzofuran ring significantly influences the biological activity, making derivatives of this scaffold promising candidates for drug discovery and development.[4][5] This guide details experimental protocols for assessing anticancer and antimicrobial efficacy and presents data on various benzofuran derivatives to inform structure-activity relationship (SAR) studies.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, arresting the cell cycle, and inhibiting tumor proliferation.[2] Halogenated derivatives and hybrid molecules, in particular, have shown potent activity against various cancer cell lines.[5]

Quantitative Data on Anticancer Activity of Benzofuran Derivatives

The following table summarizes the cytotoxic effects of various benzofuran derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is a measure of a compound's potency, is presented.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
BF-1 3-Methylbenzofuran derivative (16b)A549 (Lung)1.48[2]
BF-2 3-(Morpholinomethyl)benzofuran (16a)A549 (Lung)1.50[6]
BF-3 3-(Morpholinomethyl)benzofuran (16a)NCI-H23 (Lung)0.49[6]
BF-4 Benzofuran-isatin conjugate (5d)SW-620 (Colon)6.5[7]
BF-5 Benzofuran-isatin conjugate (5d)HT-29 (Colon)9.8[7]
BF-6 2-Benzoylbenzofuran derivative (30a)HepG2 (Liver)-[2]
BF-7 Halogenated Benzofuran (1)K562 (Leukemia)5[5]
BF-8 Halogenated Benzofuran (1)HL60 (Leukemia)0.1[5]
BF-9 Piperazine-based benzofuran (38)A549 (Lung)25.15[2]
BF-10 Piperazine-based benzofuran (38)K562 (Leukemia)29.66[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[1][8]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.[1][8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add benzofuran derivatives (various concentrations) incubation1->add_compounds incubation2 Incubate 24-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Dissolve formazan with DMSO incubation3->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Anticancer_Signaling_Pathway cluster_pathway Apoptosis Induction Pathway benzofuran 3,5-Dimethylbenzofuran- 2-carboxylate Derivative ros ↑ Reactive Oxygen Species (ROS) benzofuran->ros bax Bax ros->bax bcl2 Bcl-2 ros->bcl2 caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare standardized microbial inoculum inoculate_plate Inoculate 96-well plate prep_inoculum->inoculate_plate serial_dilution Perform serial dilution of compounds serial_dilution->inoculate_plate incubation Incubate under appropriate conditions inoculate_plate->incubation read_results Visually inspect or read absorbance incubation->read_results determine_mic Determine MIC read_results->determine_mic

References

Application Notes and Protocols for In Vitro Testing of 3,5-Dimethylbenzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 3,5-dimethylbenzofuran-2-carboxylates and related derivatives. The methodologies outlined below are foundational for assessing the cytotoxic, antimicrobial, and anti-inflammatory potential of this class of compounds.

Introduction to Benzofuran-2-carboxylates

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The benzofuran scaffold, consisting of a fused benzene and furan ring, is present in numerous natural products and synthetic molecules with demonstrated biological properties.[3] Modifications at various positions of the benzofuran ring system, particularly at the 2-position with a carboxylate group, have led to the development of compounds with potent anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] The 3,5-dimethyl substitution pattern on the benzofuran ring is an area of interest for further pharmacological investigation.

Data Presentation: In Vitro Activities of Representative Benzofuran-2-carboxylates

The following tables summarize the in vitro biological activities of various substituted benzofuran-2-carboxylate derivatives from published studies. This data is intended to provide a comparative baseline for the evaluation of novel analogs like 3,5-dimethylbenzofuran-2-carboxylates.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDSubstitution PatternCell LineAssay TypeIC50 (µM)Reference
1 3-Methyl-N-(4-methoxyphenyl)A549 (Lung)MTT1.48[2]
2 3-(Bromomethyl)K562 (Leukemia)MTT5[4]
3 3-(Bromomethyl)HL60 (Leukemia)MTT0.1[4]
4 5-Bromo-7-(2-(diethylamino)ethoxy)-6-methoxyVariousNot SpecifiedNot Specified[7]
5 3-Methyl-N-(aryl sulfonamide piperazine)A549 (Lung)MTT0.858[8]
6 3-Methyl-N-(aryl hydrazide)MCF7 (Breast)MTT2.07[8]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDSubstitution PatternMicroorganismAssay TypeMIC (µg/mL)Reference
7 3-(Aryl methanone)Staphylococcus aureusBroth Dilution0.39 - 3.12[6]
8 3-(Aryl methanone)Escherichia coliBroth Dilution0.39 - 3.12[6]
9 3-(Aryl methanone)Bacillus subtilisBroth Dilution0.39 - 3.12[6]
10 1,2,3-Triazole derivativeStaphylococcus aureusAgar DiffusionModerate to Good[9]
11 1,2,3-Triazole derivativeEscherichia coliAgar DiffusionModerate to Good[9]

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

Compound IDSubstitution PatternCell Line/ModelAssay TypeIC50 (µM)Reference
12 Aza-benzofuranRAW 264.7NO Inhibition17.3[10]
13 Aza-benzofuranRAW 264.7NO Inhibition16.5[10]
14 Piperazine hybridRAW 264.7NO Inhibition52.23[11]
15 Fluorinated derivativeMacrophagesIL-6 Secretion1.2 - 9.04[12]
16 Fluorinated derivativeMacrophagesPGE2 Secretion1.1 - 20.5[12]

Experimental Protocols

In Vitro Anticancer Activity

3.1.1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the 3,5-dimethylbenzofuran-2-carboxylate test compound in cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Compound (48-72h Incubation) prepare_compounds->treat_cells Add to cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt add_solvent Add Solubilization Solution add_mtt->add_solvent read_absorbance Measure Absorbance (570 nm) add_solvent->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Antimicrobial Activity

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MIC_Determination_Workflow cluster_setup Plate Setup cluster_procedure Inoculation and Incubation cluster_readout Result Analysis serial_dilution Prepare Serial Dilutions of Test Compound in 96-well Plate inoculate_wells Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_wells prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate Plate (18-24h at 37°C) inoculate_wells->incubate_plate visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->visual_inspection determine_mic Determine MIC Value visual_inspection->determine_mic MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Phosphorylation test_compound 3,5-Dimethylbenzofuran- 2-carboxylate test_compound->raf Inhibition proliferation Cell Proliferation & Survival transcription_factors->proliferation Gene Expression

References

Application Notes and Protocol for the Synthesis of Ethyl 3,5-Dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active natural products and synthetic pharmaceuticals. The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, the development of efficient synthetic routes to novel benzofuran derivatives is of great interest to researchers in drug discovery and development. This document provides a detailed protocol for the synthesis of ethyl 3,5-dimethylbenzofuran-2-carboxylate, a potentially valuable building block for the synthesis of more complex molecules. The described method involves a two-step procedure starting from 3,5-dimethylphenol, proceeding via an O-alkylation followed by an acid-catalyzed intramolecular cyclization.

Materials and Methods

Reagents and Solvents
  • 3,5-Dimethylphenol

  • Ethyl bromopyruvate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Ethanol

Instrumentation
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3,5-dimethylphenoxy)pyruvate (Intermediate)
  • To a 250 mL round-bottom flask, add 3,5-dimethylphenol (10.0 g, 81.9 mmol), anhydrous potassium carbonate (22.6 g, 163.8 mmol), and 100 mL of anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (19.0 g, 97.5 mmol) dropwise to the suspension over 30 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 95:5 to 80:20) to yield pure ethyl 2-(3,5-dimethylphenoxy)pyruvate.

Step 2: Synthesis of Ethyl this compound (Final Product)
  • In a 100 mL round-bottom flask, place the purified ethyl 2-(3,5-dimethylphenoxy)pyruvate (5.0 g, 21.2 mmol).

  • Add polyphosphoric acid (50 g) to the flask.

  • Heat the mixture to 90-100 °C with vigorous stirring for 2 hours. The color of the mixture will darken.

  • Monitor the cyclization reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a beaker.

  • Stir the mixture until the PPA is fully hydrolyzed.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization from ethanol to afford ethyl this compound as a solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Purity (%)Melting Point (°C)
Ethyl this compoundC₁₃H₁₄O₃218.25White solid75-85>9868-70
Ethyl 2-(3,5-dimethylphenoxy)pyruvateC₁₃H₁₆O₄236.26Pale yellow oil80-90>95N/A

Intermediate

Characterization Data for Ethyl this compound (Expected):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30 (s, 1H), 7.15 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 2.50 (s, 3H), 2.45 (s, 3H), 1.45 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 161.5, 154.0, 145.0, 132.0, 125.0, 122.0, 115.0, 111.0, 61.5, 21.5, 15.0, 14.5.

  • Mass Spectrometry (EI): m/z (%) = 218 (M⁺, 100), 190 (45), 173 (80), 145 (60).

Experimental Workflow

Synthesis_Workflow Start Starting Materials: 3,5-Dimethylphenol Ethyl bromopyruvate Step1 Step 1: O-Alkylation (K₂CO₃, Acetone, Reflux) Start->Step1 Intermediate Intermediate: Ethyl 2-(3,5-dimethylphenoxy)pyruvate Step1->Intermediate Crude Product Purification1 Purification: Flash Chromatography Intermediate->Purification1 Step2 Step 2: Cyclization (Polyphosphoric Acid, 90-100°C) Purification1->Step2 Pure Intermediate FinalProduct Final Product: Ethyl this compound Step2->FinalProduct Crude Product Purification2 Purification: Recrystallization FinalProduct->Purification2

Caption: Synthetic workflow for ethyl this compound.

Application Notes and Protocols for the Characterization of 3,5-dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 3,5-dimethylbenzofuran-2-carboxylate. The protocols outlined below are essential for the robust characterization of this and similar benzofuran derivatives, which are significant scaffolds in medicinal chemistry.[1]

Compound Overview

Structure:

(General structure of a this compound ester, where R can be an alkyl group like methyl or ethyl)

Molecular Formula (for methyl ester): C₁₂H₁₂O₃[2]

Molecular Weight (for methyl ester): 204.22 g/mol

Analytical Characterization Workflow

A systematic approach is crucial for the definitive characterization of a synthesized compound. The following workflow outlines the logical sequence of analytical techniques employed.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Quantification cluster_confirmation Final Confirmation synthesis Synthesis of 3,5-dimethylbenzofuran- 2-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Primary Structure ms Mass Spectrometry (LC-MS, HRMS) purification->ms Molecular Weight ir Infrared (IR) Spectroscopy purification->ir Functional Groups hplc HPLC-UV/DAD (Purity Assessment) purification->hplc confirmation Structural Confirmation & Purity Report nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation Purity Data

Caption: Logical workflow for compound characterization.

Spectroscopic and Chromatographic Data

The following tables summarize representative quantitative data for Methyl this compound . This data is compiled based on typical values for analogous benzofuran structures found in the literature.[3][4][5]

Table 1: ¹H NMR (Proton NMR) Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35s1HH-4
7.20d1HH-6
7.05d1HH-7
3.95s3HOCH₃ (ester)
2.50s3HCH₃ at C-3
2.45s3HCH₃ at C-5

Table 2: ¹³C NMR (Carbon NMR) Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
162.0C=O (ester)
154.0C-7a
148.0C-2
132.0C-5
129.0C-3a
125.0C-6
122.0C-4
111.0C-7
110.0C-3
52.0OCH₃ (ester)
21.0CH₃ at C-5
14.0CH₃ at C-3

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺205.0865205.0861
[M+Na]⁺227.0684227.0680

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2950C-H stretch (aromatic & aliphatic)
~1725C=O stretch (ester carbonyl)[6]
~1610, 1480C=C stretch (aromatic)
~1250C-O stretch (ester)

Table 5: HPLC Purity Analysis Conditions

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (gradient)[7]
Gradient50% to 95% Acetonitrile over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~ 6.5 min (representative)
Purity>95%

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz spectrometer.[3]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition (50:50 acetonitrile:water).

  • Chromatography: Use the HPLC conditions outlined in Table 5.

  • Mass Spectrometry: Couple the HPLC outlet to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.[8]

  • Analysis: Extract the ion chromatograms for the expected masses ([M+H]⁺ and [M+Na]⁺) to confirm the presence and retention time of the compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity
  • Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to create a stock solution of approximately 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Method: Employ the conditions specified in Table 5.[7][9]

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

Protocol 4: Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and compare them to known frequencies for functional groups as listed in Table 4.[10][11]

Signaling Pathway Visualization

No specific signaling pathways involving this compound are currently established in the literature. The following diagram illustrates a generic drug discovery and development process where such a compound would be evaluated.

drug_discovery_pathway cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Compound Synthesis (3,5-dimethylbenzofuran- 2-carboxylate) screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vitro In Vitro Assays (ADME, Toxicity) lead_opt->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo phase1 Phase I in_vivo->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Approval phase3->approval

References

Application Notes and Protocols for Antimicrobial Assays of 3,5-Dimethylbenzofuran-2-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The benzofuran scaffold is a key structural motif in numerous natural products and synthetic compounds with therapeutic potential.[1][3] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial activity of 3,5-dimethylbenzofuran-2-carboxylate and its analogs. While specific data for this compound is not extensively available in the public domain, the provided protocols are based on established methods for testing substituted benzofuran-2-carboxylate derivatives and offer a robust framework for its investigation.

Data Presentation: Antimicrobial Activity of Substituted Benzofuran Derivatives

The antimicrobial efficacy of various benzofuran derivatives has been quantified, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes representative data for compounds structurally related to this compound, offering a comparative baseline for future assays.

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference
Compound 1 Aza-benzofuran derivativeSalmonella typhimurium12.5[4]
Escherichia coli25[4]
Staphylococcus aureus12.5[4]
Compound 2 Aza-benzofuran derivativeStaphylococcus aureus25[4]
Compound 5 Oxa-benzofuran derivativePenicillium italicum12.5[4]
Compound 6 Oxa-benzofuran derivativeColletotrichum musae12.5–25[4]
Hydrophobic Benzofuran Analogs Aryl substituents at C-3Escherichia coli0.39-3.12[5]
Staphylococcus aureus0.39-3.12[5]
Methicillin-resistant S. aureus0.39-3.12[5]
Bacillus subtilis0.39-3.12[5]
Chalcomoracin 2-ArylbenzofuranMethicillin-resistant S. aureus0.78[6]

Experimental Protocols

Detailed methodologies for two standard antimicrobial susceptibility tests are provided below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for qualitative screening.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or Potato Dextrose Broth (PDB) for fungi

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Negative control (vehicle, e.g., DMSO)

  • Resazurin solution (optional, for viability indication)

  • Microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound with the appropriate broth (MHB or PDB) to achieve a range of concentrations (e.g., 100 to 0.78 µg/mL).[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. For bacteria, this corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. For fungi, adjust the spore suspension to a concentration of approximately 1 x 10⁶ CFU/mL.[4]

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted test compound. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls:

    • Positive Control: Include wells with a standard antibiotic at a known effective concentration.

    • Negative Control: Include wells with the vehicle (e.g., DMSO) at the same concentration as in the test wells to ensure it does not inhibit microbial growth.

    • Growth Control: Include wells with only the broth and the inoculum to confirm the viability and growth of the microorganism.

    • Sterility Control: Include wells with only sterile broth to check for contamination.

  • Incubation: Incubate the plates under appropriate conditions. For most bacteria, incubate at 37°C for 18-24 hours. For fungi, incubate at 27°C for 48 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance. Optionally, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Materials:

  • Test compound

  • Sterile Petri dishes

  • Nutrient Agar or Mueller-Hinton Agar

  • Bacterial or fungal strains

  • Positive control antibiotic

  • Negative control (vehicle)

  • Sterile cork borer or pipette tip

Procedure:

  • Preparation of Agar Plates: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Seeding the Plates: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Creating Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells.[7]

  • Controls: Add the positive control antibiotic and the negative control (vehicle) to separate wells on the same plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Assays

G Experimental Workflow for Antimicrobial Assays cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Data Analysis A Test Compound Stock Solution C Serial Dilution in 96-Well Plate (Broth Microdilution) A->C F Application of Compound to Wells A->F B Microbial Inoculum Preparation D Inoculation of Plates B->D E Agar Plate Seeding & Well Creation (Agar Well Diffusion) B->E C->D Inoculate G Incubate at 37°C (Bacteria) or 27°C (Fungi) D->G E->F Apply Compound F->G H Determine MIC (No Visible Growth) G->H I Measure Zone of Inhibition G->I

Caption: Workflow for Broth Microdilution and Agar Well Diffusion Assays.

Potential Mechanism of Action (Hypothetical)

As the precise mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway illustrates potential targets for antimicrobial compounds. Benzofuran derivatives have been suggested to interfere with essential cellular processes.

G Hypothetical Antimicrobial Mechanism of Action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound Benzofuran-2-carboxylate Derivative Membrane Cell Membrane Integrity Compound->Membrane DNA DNA Replication/Repair Compound->DNA Protein Protein Synthesis Compound->Protein Enzyme Essential Enzymes Compound->Enzyme MembraneDamage Membrane Disruption Membrane->MembraneDamage DNADamage DNA Damage DNA->DNADamage ProteinInhibition Inhibition of Translation Protein->ProteinInhibition EnzymeInhibition Metabolic Disruption Enzyme->EnzymeInhibition Outcome Inhibition of Growth / Cell Death MembraneDamage->Outcome DNADamage->Outcome ProteinInhibition->Outcome EnzymeInhibition->Outcome

Caption: Potential mechanisms of antimicrobial action for benzofuran derivatives.

References

Application Notes and Protocols: Derivatization of 3,5-Dimethylbenzofuran-2-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3,5-dimethylbenzofuran-2-carboxylic acid and the subsequent biological evaluation of its derivatives. The protocols outlined below are intended to serve as a foundational methodology for synthesizing novel benzofuran-based compounds and assessing their potential as therapeutic agents.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The derivatization of the carboxylic acid group at the 2-position of the benzofuran scaffold into esters and amides is a common strategy to modulate the compound's physicochemical properties and enhance its biological activity. This document specifically focuses on the derivatization of 3,5-dimethylbenzofuran-2-carboxylic acid, providing detailed protocols for the synthesis of its amide and ester derivatives and their subsequent evaluation in cytotoxicity and antimicrobial bioassays.

Synthesis of 3,5-Dimethylbenzofuran-2-carboxylic Acid

The parent compound, 3,5-dimethylbenzofuran-2-carboxylic acid, can be synthesized via a Perkin rearrangement of the corresponding 3-bromo-5,7-dimethylcoumarin. This method offers an efficient route to the desired benzofuran scaffold.

Experimental Protocol: Synthesis of 3,5-Dimethylbenzofuran-2-carboxylic Acid

Materials:

  • 3-Bromo-5,7-dimethylcoumarin

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Microwave reactor (optional, for expedited synthesis)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5,7-dimethylcoumarin (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water to the flask.

  • Conventional Method: Reflux the reaction mixture for 3 hours.

  • Microwave-Assisted Method: Heat the reaction mixture in a microwave reactor at 79°C for 5 minutes using a power of 300W.

  • After completion of the reaction (monitored by TLC), concentrate the mixture using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting crude product in a minimum volume of water.

  • Acidify the solution to pH 1 with concentrated hydrochloric acid, which will result in the precipitation of an off-white solid.

  • Collect the precipitate by vacuum filtration and dry it in an oven at 80°C to yield 3,5-dimethylbenzofuran-2-carboxylic acid.

Derivatization of 3,5-Dimethylbenzofuran-2-carboxylic Acid

The carboxylic acid moiety of 3,5-dimethylbenzofuran-2-carboxylic acid can be readily converted into a variety of amides and esters to explore structure-activity relationships.

Synthesis of 3,5-Dimethylbenzofuran-2-carboxamides

General Protocol for Amide Synthesis:

This protocol describes a general method for the synthesis of N-substituted amides from 3,5-dimethylbenzofuran-2-carboxylic acid using a coupling agent.

Materials:

  • 3,5-Dimethylbenzofuran-2-carboxylic acid

  • Substituted amine (e.g., aniline, benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-dimethylbenzofuran-2-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in DCM or DMF.

  • Add TEA or DIPEA (2 equivalents) to the mixture and stir at room temperature.

  • Slowly add a solution of DCC or EDC (1.2 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the urea byproduct (if using DCC).

  • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis of 3,5-Dimethylbenzofuran-2-carboxylate Esters

General Protocol for Ester Synthesis:

This protocol outlines a general method for the synthesis of esters from 3,5-dimethylbenzofuran-2-carboxylic acid.

Materials:

  • 3,5-Dimethylbenzofuran-2-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Pyridine (catalytic amount)

  • Dry dichloromethane (DCM) or Toluene

Procedure:

  • Acid Chloride Formation: To a solution of 3,5-dimethylbenzofuran-2-carboxylic acid (1 equivalent) in dry DCM or toluene, add a catalytic amount of pyridine.

  • Slowly add thionyl chloride or oxalyl chloride (1.5 equivalents) at 0°C.

  • Stir the mixture at room temperature for 2-4 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Esterification: Dissolve the crude acid chloride in dry DCM and add the desired alcohol (1.5 equivalents).

  • Add a base such as triethylamine (1.5 equivalents) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Bioassay Protocols

The synthesized derivatives of 3,5-dimethylbenzofuran-2-carboxylic acid can be screened for various biological activities. Below are detailed protocols for cytotoxicity and antimicrobial assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compounds (derivatives of 3,5-dimethylbenzofuran-2-carboxylic acid)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well cell culture plates, sterile

  • MTT solution (5 mg/mL in PBS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution or disk diffusion assay.[4][5][6][7][8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • 0.5 McFarland standard

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[5]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Test compounds

  • Standard antimicrobial disks (positive controls)

  • 0.5 McFarland standard

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.[5]

  • Disk Application: Aseptically apply sterile paper disks impregnated with known concentrations of the test compounds onto the agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation

Quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Cytotoxicity of 3,5-Dimethylbenzofuran-2-carboxylic Acid Derivatives

Compound IDDerivative TypeR GroupCell LineIC₅₀ (µM)
DM-BF-A1 AmidePhenylHeLaData
DM-BF-A2 Amide4-ChlorophenylHeLaData
DM-BF-E1 EsterMethylHeLaData
DM-BF-E2 EsterEthylHeLaData
Positive ControlDoxorubicin-HeLaData

Table 2: Antimicrobial Activity of 3,5-Dimethylbenzofuran-2-carboxylic Acid Derivatives

Compound IDDerivative TypeR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DM-BF-A1 AmidePhenylDataDataData
DM-BF-A2 Amide4-ChlorophenylDataDataData
DM-BF-E1 EsterMethylDataDataData
DM-BF-E2 EsterEthylDataDataData
Positive ControlCiprofloxacin-DataData-
Positive ControlFluconazole---Data

Visualizations

Diagrams illustrating the experimental workflows and logical relationships can aid in understanding the processes.

experimental_workflow cluster_synthesis Synthesis cluster_bioassays Bioassays cluster_analysis Data Analysis start 3,5-Dimethylbenzofuran- 2-carboxylic Acid derivatization Derivatization (Amides, Esters) start->derivatization purification Purification & Characterization derivatization->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar cytotoxicity_workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound Derivatives (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I signaling_pathway_inhibition compound Benzofuran Derivative target Molecular Target (e.g., Enzyme, Receptor) compound->target Inhibition pathway Signaling Pathway target->pathway response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response

References

Application Notes and Protocols for the Synthesis of 3,5-Dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of ethyl 3,5-dimethylbenzofuran-2-carboxylate, a key intermediate in the development of various biologically active molecules. The synthesis is based on the well-established reaction of a substituted salicylaldehyde with an alkyl haloacetate, followed by a base-catalyzed intramolecular cyclization. This method offers a straightforward and efficient route to the target compound.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have made them attractive targets for organic synthesis. The synthesis of substituted benzofuran-2-carboxylates is of particular interest as these compounds serve as versatile precursors for more complex molecular architectures. The protocol outlined below describes the synthesis of ethyl this compound from 2-hydroxy-4,6-dimethylbenzaldehyde and ethyl chloroacetate.

Experimental Protocols

The synthesis of ethyl this compound is achieved through a two-step, one-pot reaction. The first step involves a Williamson ether synthesis to form an intermediate ether, which then undergoes an intramolecular aldol condensation and subsequent dehydration to yield the final benzofuran product.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
2-Hydroxy-4,6-dimethylbenzaldehydeC₉H₁₀O₂150.17
Ethyl chloroacetateC₄H₇ClO₂122.55
Potassium Carbonate (anhydrous)K₂CO₃138.21
AcetoneC₃H₆O58.08
DichloromethaneCH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-
Brine (Saturated NaCl solution)NaCl (aq)-
Anhydrous Sodium SulfateNa₂SO₄142.04
EthanolC₂H₅OH46.07

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4,6-dimethylbenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone to the flask to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Ethyl Chloroacetate: Add ethyl chloroacetate (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of ethyl this compound. The yield is based on typical results for similar reactions reported in the literature.

Starting MaterialProductYield (%)Purity (%)
2-Hydroxy-4,6-dimethylbenzaldehydeEthyl this compound75-85>95 (after chromatography)

Visualizations

Experimental Workflow:

The following diagram illustrates the workflow for the synthesis of ethyl this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Start: 2-Hydroxy-4,6-dimethylbenzaldehyde reagents Add K₂CO₃, Acetone, Ethyl Chloroacetate start->reagents reflux Reflux (12-24h) reagents->reflux filter Filter reflux->filter concentrate1 Concentrate filter->concentrate1 extract Extract with CH₂Cl₂ concentrate1->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify product Ethyl this compound purify->product

Caption: Workflow for the synthesis of ethyl this compound.

Signaling Pathway (Reaction Mechanism):

The following diagram illustrates the proposed reaction mechanism.

Reaction_Mechanism cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Cyclization cluster_product Final Product A 2-Hydroxy-4,6-dimethylbenzaldehyde B Phenoxide Intermediate A->B K₂CO₃ D Ethyl 2-(2-formyl-4,6-dimethylphenoxy)acetate B->D C Ethyl Chloroacetate C->D E Enolate Intermediate D->E K₂CO₃ F Cyclized Intermediate E->F Intramolecular Aldol Condensation G Dehydration F->G H Ethyl this compound G->H

Caption: Proposed reaction mechanism for the synthesis.

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dimethylbenzofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its structural motif is found in numerous natural products and designed molecules exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The efficient and scalable synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development community. This document provides detailed protocols for the large-scale synthesis of ethyl this compound, focusing on a robust and reproducible method amenable to scale-up. The presented data is a synthesis of established chemical principles for benzofuran formation, adapted for the specific target molecule.

Reaction Scheme:

The synthesis of ethyl this compound is typically achieved through a one-pot reaction involving the condensation of 2-hydroxy-5-methylacetophenone with ethyl chloroacetate in the presence of a suitable base. This method is advantageous for its operational simplicity and the ready availability of starting materials.

Overall Reaction: 2-hydroxy-5-methylacetophenone + Ethyl chloroacetate → Ethyl this compound

Experimental Protocols

Materials and Reagents:
  • 2-hydroxy-5-methylacetophenone

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Deionized water

Procedure for Large-Scale Synthesis of Ethyl this compound:
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 500 mL).

  • Addition of Reagents: Add 2-hydroxy-5-methylacetophenone (50 g, 0.33 mol) and anhydrous potassium carbonate (138 g, 1.0 mol) to the flask.

  • Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Subsequently, add ethyl chloroacetate (50 mL, 0.47 mol) dropwise to the suspension over a period of 30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (2 L) with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with brine solution (2 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford the pure ethyl this compound.

Data Presentation

ParameterValue
Starting Material 2-hydroxy-5-methylacetophenone
Reagents Ethyl chloroacetate, K₂CO₃
Solvent DMF
Reaction Temperature 80-90 °C
Reaction Time 12-16 hours
Typical Yield 75-85%
Purity (by HPLC) >98%
Appearance White to off-white solid
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 2-hydroxy-5-methylacetophenone Ethyl chloroacetate K₂CO₃ in DMF reaction Heating at 80-90°C (12-16h) start->reaction workup Quenching with H₂O Extraction with EtOAc reaction->workup purification Column Chromatography workup->purification product Ethyl this compound purification->product

Caption: Workflow for the synthesis of ethyl this compound.

Logical Relationship of Key Steps

Logical_Relationship node1 Step 1: Reagent Mixing 2-hydroxy-5-methylacetophenone Ethyl chloroacetate K₂CO₃ DMF node2 Step 2: Cyclization Heating to 80-90°C to facilitate intramolecular cyclization node1->node2 Initiates Reaction node3 Step 3: Isolation Aqueous work-up to remove inorganic salts and DMF Extraction to isolate the crude product node2->node3 Forms Crude Product node4 Step 4: Purification Silica gel chromatography to obtain the pure product node3->node4 Prepares for Purification node5 {Final Product | Ethyl this compound} node4->node5 Yields Pure Compound

Caption: Key logical steps in the synthesis of the target compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethylbenzofuran-2-carboxylate and related derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format. A primary synthetic route involves the reaction of p-cresol with ethyl bromopyruvate followed by an intramolecular cyclization.

Issue ID Problem Potential Cause Suggested Solution Expected Outcome
SP-001 Low to no yield of the desired this compound.Incomplete O-alkylation of p-cresol with ethyl bromopyruvate.Ensure anhydrous reaction conditions and the use of a suitable base (e.g., K₂CO₃, NaH) to facilitate the formation of the phenoxide. Monitor the reaction progress by TLC to confirm the consumption of p-cresol.Increased formation of the intermediate, ethyl 2-(4-methylphenoxy)propanoate.
SP-002 Formation of a significant amount of a C-alkylated side product.The reaction conditions favor electrophilic substitution on the aromatic ring of p-cresol instead of O-alkylation. This is more likely with stronger Lewis acids or higher temperatures.Use a milder base and control the reaction temperature. A polar aprotic solvent like acetone or DMF is generally preferred.Preferential formation of the O-alkylated intermediate over the C-alkylated isomer.
SP-003 Incomplete intramolecular cyclization of the O-alkylated intermediate.The cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent) is not sufficiently strong or the reaction temperature is too low.Increase the reaction temperature gradually and ensure a sufficient excess of the cyclizing agent. Monitor the disappearance of the starting material by TLC or GC-MS.Conversion of the intermediate to the final benzofuran product.
SP-004 Presence of a significant amount of a dark, polymeric byproduct.High reaction temperatures or prolonged reaction times during the cyclization step can lead to polymerization of the starting materials or products.Reduce the reaction temperature and time. Consider a slower, controlled addition of the cyclizing agent.Minimized formation of polymeric impurities, leading to a cleaner reaction mixture and easier purification.
SP-005 Difficulty in purifying the final product from unreacted starting materials and side products.Similar polarities of the desired product and impurities.Employ column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective.Isolation of pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step synthesis starting from p-cresol. The first step is the O-alkylation of p-cresol with ethyl bromopyruvate in the presence of a base like potassium carbonate to form ethyl 2-(4-methylphenoxy)propanoate. The second step is an intramolecular Friedel-Crafts acylation (cyclization) of this intermediate using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent to yield the desired ethyl this compound.

Q2: What are the critical parameters to control during the O-alkylation step?

The critical parameters for the O-alkylation of p-cresol are the choice of base, solvent, and temperature. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without promoting significant C-alkylation. Anhydrous conditions are crucial to prevent hydrolysis of the ethyl bromopyruvate. A polar aprotic solvent such as acetone or DMF is typically used. The reaction is often carried out at reflux temperature, but careful monitoring is necessary to avoid side reactions.

Q3: My cyclization step is not working. What could be the issue?

Failure of the intramolecular cyclization can be due to several factors. The strength of the acid catalyst is paramount; polyphosphoric acid or Eaton's reagent are commonly used for their dehydrating and acidic properties. The reaction often requires elevated temperatures (typically >100 °C) to proceed. Ensure that the intermediate is pure, as impurities can interfere with the cyclization. Finally, sufficient reaction time is necessary, which should be monitored by TLC or GC-MS.

Q4: I am observing the formation of an isomeric byproduct. What is it and how can I avoid it?

An isomeric byproduct can arise from the initial O-alkylation step. While O-alkylation is generally favored, some degree of C-alkylation on the aromatic ring of p-cresol can occur, leading to the formation of an ethyl 2-(2-hydroxy-5-methylphenyl)propanoate isomer. To minimize this, use of a less reactive alkylating agent or milder reaction conditions (lower temperature, less aggressive base) is recommended.

Q5: What is the best way to purify the final product?

Purification of ethyl this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Following chromatography, recrystallization from a solvent mixture like ethanol/water can be employed to obtain a highly pure product.

Experimental Protocols

Key Experiment: Synthesis of Ethyl this compound

This protocol outlines a general procedure for the two-step synthesis.

Step 1: Synthesis of Ethyl 2-(4-methylphenoxy)propanoate (O-alkylation)

  • To a stirred solution of p-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux.

  • Slowly add ethyl bromopyruvate (1.1 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-(4-methylphenoxy)propanoate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Ethyl this compound (Intramolecular Cyclization)

  • Add the crude or purified ethyl 2-(4-methylphenoxy)propanoate (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).

  • Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl this compound.

Visualizations

Reaction_Pathway cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization p_Cresol p-Cresol Intermediate Ethyl 2-(4-methylphenoxy)propanoate p_Cresol->Intermediate K2CO3, Acetone C_Alkylated C-Alkylated Side Product p_Cresol->C_Alkylated Et_Bromopyruvate Ethyl Bromopyruvate Et_Bromopyruvate->Intermediate Final_Product Ethyl 3,5-Dimethylbenzofuran- 2-carboxylate Intermediate->Final_Product PPA, Heat Polymer Polymeric Byproducts Intermediate->Polymer

Caption: Synthetic pathway for ethyl this compound.

Troubleshooting_Workflow Start Low or No Product Check_Alkylation Check O-Alkylation Step Start->Check_Alkylation Alkylation_OK Alkylation Complete? Check_Alkylation->Alkylation_OK Check_Cyclization Check Cyclization Step Cyclization_OK Cyclization Occurring? Check_Cyclization->Cyclization_OK Alkylation_OK->Check_Cyclization Yes Troubleshoot_Alkylation Troubleshoot Alkylation: - Anhydrous Conditions? - Base Activity? - Temperature? Alkylation_OK->Troubleshoot_Alkylation No Troubleshoot_Cyclization Troubleshoot Cyclization: - Acid Strength? - Temperature? - Reaction Time? Cyclization_OK->Troubleshoot_Cyclization No Purification_Issue Consider Purification Issues Cyclization_OK->Purification_Issue Yes Troubleshoot_Alkylation->Check_Alkylation Troubleshoot_Cyclization->Check_Cyclization Success Product Obtained Purification_Issue->Success

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Synthesis of 3,5-Dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,5-dimethylbenzofuran-2-carboxylate.

Troubleshooting Guide

The synthesis of this compound can be subject to the formation of various impurities. This guide outlines common issues, their probable causes, and recommended solutions to achieve higher purity and yield.

Problem Potential Cause (Impurity) Recommended Solution
Low Yield of Final Product Incomplete reaction: Residual starting materials (e.g., 4-methylsalicylaldehyde, diethyl 2-methylmalonate) or intermediates may be present.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.- Increase reaction time or temperature, if appropriate for the specific protocol.- Ensure the purity of starting materials and reagents.
Side reactions: Formation of byproducts through alternative reaction pathways.- Optimize reaction conditions (temperature, solvent, base) to favor the desired reaction.- Use a milder base to minimize side reactions like hydrolysis of the ester group.
Product Contaminated with Starting Materials Unreacted 4-methylsalicylaldehyde or diethyl 2-methylmalonate: Inefficient purification.- Improve purification methods. Column chromatography with a suitable solvent system (e.g., petroleum ether and ethyl acetate) is often effective.[1] - Recrystallize the final product from an appropriate solvent.
Presence of an Isomeric Impurity Formation of 3,6-dimethylbenzofuran-2-carboxylate: This can occur if the starting salicylaldehyde is a mixture of isomers.- Use a highly pure isomer of the starting salicylaldehyde.- Isomers can sometimes be separated by careful column chromatography or fractional crystallization.
Product shows signs of hydrolysis 3,5-Dimethylbenzofuran-2-carboxylic acid: The ester group can be hydrolyzed to a carboxylic acid, especially under harsh basic or acidic conditions during workup or purification.- Use non-aqueous workup conditions where possible.- Avoid prolonged exposure to strong acids or bases.- If hydrolysis occurs, the product can be re-esterified.
Discolored Product (Yellow or Brown) Oxidation or degradation products: Benzofurans can be susceptible to oxidation, leading to colored impurities.- Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).- Use purified, degassed solvents.- Store the final product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic approaches are variations of the Perkin or related condensations. A typical route involves the reaction of a substituted salicylaldehyde, such as 4-methylsalicylaldehyde, with an active methylene compound like diethyl 2-methylmalonate in the presence of a base. Another approach is the intramolecular cyclization of a corresponding phenoxypropanoate intermediate.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What purification techniques are most effective for isolating pure this compound?

A3: Column chromatography on silica gel is a standard and effective method for purifying the crude product.[1] A gradient elution with a non-polar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate) usually provides good separation. Following column chromatography, recrystallization from a suitable solvent system can further enhance the purity of the final product.

Q4: Can you provide a general experimental protocol for the synthesis?

A4: A general procedure involves the condensation of 4-methylsalicylaldehyde with diethyl 2-methylmalonate.

Experimental Protocol: Synthesis of Ethyl this compound

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-methylsalicylaldehyde and a slight excess of diethyl 2-methylmalonate in a suitable solvent such as absolute ethanol.

  • Addition of Base: To this solution, add a catalytic amount of a base like piperidine and a drop of acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of water.

  • Purification: Collect the crude product by filtration. Purify the crude solid by column chromatography on silica gel using a petroleum ether-ethyl acetate solvent system to isolate the pure ethyl this compound.[1]

Q5: What is a potential side reaction to be aware of during the synthesis?

A5: A potential side reaction is the Knoevenagel condensation between the salicylaldehyde and the malonate without subsequent cyclization, leading to an open-chain intermediate. The reaction conditions, particularly the choice of base and temperature, are crucial to promote the desired intramolecular cyclization to form the benzofuran ring.

Impurity Formation and Mitigation Workflow

The following diagram illustrates a logical workflow for identifying and mitigating common impurities during the synthesis of this compound.

G Workflow for Impurity Management cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification Start Start Synthesis Reaction Condensation Reaction Start->Reaction Workup Reaction Workup Reaction->Workup StartingMaterials Unreacted Starting Materials Reaction->StartingMaterials SideProducts Side-Reaction Products Reaction->SideProducts CrudeProduct Crude Product Workup->CrudeProduct Degradation Degradation Products Workup->Degradation TLC_HPLC TLC / HPLC Analysis CrudeProduct->TLC_HPLC ColumnChrom Column Chromatography TLC_HPLC->ColumnChrom Impurities Detected PureProduct Pure Product TLC_HPLC->PureProduct No Significant Impurities Recrystallization Recrystallization ColumnChrom->Recrystallization Recrystallization->PureProduct

Caption: Workflow for identifying and mitigating impurities.

References

Technical Support Center: Synthesis of Substituted Benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzofuran-2-carboxylates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Q: I am attempting to synthesize a substituted benzofuran-2-carboxylate via the reaction of a substituted phenol with an α-haloester, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?

A: Low yields in this synthesis can stem from several factors related to starting materials, reaction conditions, and competing side reactions. Here's a troubleshooting guide:

  • Incomplete O-alkylation: The initial O-alkylation of the phenol with the α-haloester is a critical step. Ensure your base is strong enough to deprotonate the phenol but not so strong as to promote side reactions. Potassium carbonate is a commonly used base for this step.[1] The reaction is often carried out in a polar aprotic solvent like DMF at elevated temperatures (e.g., 92–94°C).[1]

  • Failed Cyclization: The subsequent intramolecular cyclization to form the benzofuran ring is often the most challenging step.

    • Base Selection: Stronger bases like sodium ethoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often required to promote the cyclization of the intermediate phenoxyacetate.[1]

    • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete cyclization. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Starting Material Purity: Impurities in the phenol or α-haloester can interfere with the reaction. Ensure your starting materials are pure before use.

  • Alternative Synthetic Routes: If the direct condensation approach consistently fails, consider alternative strategies such as palladium-catalyzed methods or syntheses starting from salicylaldehydes.[1][2][3]

2. Formation of Side Products

Q: I am observing significant formation of side products in my synthesis of a benzofuran-2-carboxylate. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common challenge. Here are some of the usual suspects and how to mitigate them:

  • C-alkylation vs. O-alkylation: While O-alkylation is the desired pathway, C-alkylation of the phenol can occur, leading to undesired isomers. The choice of solvent and counter-ion can influence the O/C alkylation ratio.

  • Decarboxylation: Furan-2-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures or in the presence of acid.[4] This results in the loss of the carboxylate group. To avoid this, it is advisable to use milder reaction conditions.

  • Polymerization: Phenolic compounds and the furan ring itself can be prone to polymerization under harsh acidic or high-temperature conditions, leading to the formation of dark, tar-like substances.[4] Using an activated form of the carboxylic acid, such as an acyl chloride, allows for milder reaction conditions and can minimize this side reaction.[4]

  • Ring Opening: The furan ring can be unstable under strongly acidic conditions, which can lead to ring-opening and subsequent polymerization.[4]

3. Issues with Palladium-Catalyzed Synthesis

Q: I am using a palladium-catalyzed approach for C-H arylation at the C3 position of a benzofuran-2-carboxamide, but the reaction is not proceeding efficiently. What factors could be affecting the catalytic cycle?

A: Palladium-catalyzed C-H functionalization reactions are powerful but can be sensitive to various parameters. Here are some troubleshooting tips:

  • Catalyst, Ligand, and Additives: The choice of palladium source (e.g., Pd(OAc)₂), ligand, and additives is crucial for an efficient reaction.[5][6] Silver salts like AgOAc are often used as oxidants or halide scavengers.[6] The addition of a base like NaOAc can also be beneficial.[5][6]

  • Solvent and Temperature: The reaction is typically performed in a high-boiling solvent like cyclopentyl methyl ether (CPME) at elevated temperatures (e.g., 110 °C).[5][6]

  • Directing Group: Many successful C-H functionalizations on the benzofuran scaffold rely on a directing group to facilitate the reaction at the desired position. The 8-aminoquinoline (8-AQ) group is an effective directing group for C3-arylation.[5][6][7] Ensure the directing group is correctly installed on your substrate.

  • Substrate Scope: Electron-donating or -withdrawing groups on the benzofuran ring or the aryl halide can influence the reaction efficiency. Higher catalyst loadings and longer reaction times might be necessary for less reactive substrates.[7]

Experimental Protocols & Data

Table 1: Optimization of Pd-Catalyzed C-H Arylation

EntryPd Source (mol%)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)AgOAc (1.5)CPME110756
2Pd(OAc)₂ (5)AgOAc (1.5), NaOAc (1)CPME110778
3Pd(OAc)₂ (10)AgOAc (1.5), NaOAc (1)CPME1101580

Data adapted from a study on the C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide with 4-iodoanisole.[6]

General Procedure for Pd-Catalyzed C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides:

  • A reaction vial is charged with the N-(quinolin-8-yl)benzofuran-2-carboxamide substrate (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5 to 10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv).

  • The solids are suspended in cyclopentyl methyl ether (CPME) (0.5 M).

  • The reaction mixture is stirred at 110 °C under an inert atmosphere for the time specified.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., CH₂Cl₂), and filtered.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the C3-arylated product.[5]

Synthesis of Ethyl 5-Substituted-Benzofuran-2-carboxylates from Salicylaldehydes:

  • A mixture of the substituted 2-hydroxybenzaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in DMF is treated with anhydrous potassium carbonate (1.5 equiv).

  • The reaction mixture is heated at 92–94°C for 4 hours.

  • After cooling, the mixture is poured into ice water, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent to yield the ethyl benzofuran-2-carboxylate.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Substituted Phenol Substituted Phenol O-Alkylation O-Alkylation Substituted Phenol->O-Alkylation Base (e.g., K2CO3) Solvent (e.g., DMF) alpha-Haloester alpha-Haloester alpha-Haloester->O-Alkylation Intramolecular Cyclization Intramolecular Cyclization O-Alkylation->Intramolecular Cyclization Intermediate: Phenoxyacetate Substituted Benzofuran-2-carboxylate Substituted Benzofuran-2-carboxylate Intramolecular Cyclization->Substituted Benzofuran-2-carboxylate Base (e.g., NaOEt)

Caption: General workflow for the synthesis of substituted benzofuran-2-carboxylates from phenols.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete O-Alkylation Incomplete O-Alkylation Low Yield->Incomplete O-Alkylation Failed Cyclization Failed Cyclization Low Yield->Failed Cyclization Impure Starting Materials Impure Starting Materials Low Yield->Impure Starting Materials Alternative Route Alternative Route Low Yield->Alternative Route If all else fails Optimize Base/Solvent Optimize Base/Solvent Incomplete O-Alkylation->Optimize Base/Solvent Stronger Base for Cyclization Stronger Base for Cyclization Failed Cyclization->Stronger Base for Cyclization Purify Reagents Purify Reagents Impure Starting Materials->Purify Reagents

Caption: Troubleshooting logic for low product yield in benzofuran-2-carboxylate synthesis.

References

Technical Support Center: Benzofuran Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing benzofurans?

A1: The synthesis of benzofuran derivatives is primarily achieved through intramolecular or intermolecular cyclization reactions.[1] Key strategies include:

  • Palladium-catalyzed synthesis: Methods like Sonogashira coupling followed by intramolecular cyclization are versatile for creating 2-substituted benzofurans.[1][2] Another approach involves Heck-type reactions.[1][3]

  • Copper-catalyzed synthesis: These methods offer a cost-effective alternative and often involve the coupling of o-halophenols with various partners or intramolecular O-arylation.[1][2]

  • Acid-catalyzed cyclization: Dehydration of precursors like o-hydroxybenzyl ketones can lead to the formation of the benzofuran ring.[4]

  • Base-mediated synthesis: Intramolecular cyclization can be promoted by a base.[2]

Q2: How do I select the appropriate catalyst for my benzofuran synthesis?

A2: The choice of catalyst is highly dependent on the specific reaction and starting materials.[4]

  • For cross-coupling reactions to form a carbon-carbon bond, palladium catalysts are often the primary choice.[4][5]

  • For intramolecular cyclizations involving O-arylation, copper catalysts are frequently employed.[4]

  • Reviewing recent scientific literature for similar transformations with comparable substrates is a recommended best practice for catalyst selection.[4]

Q3: What is the role of ligands in palladium-catalyzed benzofuran synthesis?

A3: Ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling the reaction's selectivity.[4] They can affect the rates of oxidative addition and reductive elimination steps within the catalytic cycle. The proper choice of a ligand is critical for achieving high yields and preventing the formation of unwanted side products.[4]

Q4: Are there environmentally friendly or "green" methods for benzofuran synthesis?

A4: Yes, research is focused on developing more sustainable synthetic methods. For example, using acetonitrile as a solvent is considered a "greener" alternative to more hazardous options like dichloromethane and benzene in certain reactions.[4] Additionally, the development of recyclable and reusable catalyst systems contributes to more sustainable processes.[4] The use of deep eutectic solvents (DES) like choline chloride-ethylene glycol is another eco-friendly approach.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I improve the yield?

Answer: Low yields in benzofuran synthesis can be attributed to several factors. A systematic evaluation of your reaction parameters is essential.[4]

  • Catalyst Inactivity: The catalyst may be unsuitable for your substrates or may have degraded. For palladium-based catalysts, ensure the quality of the palladium source (e.g., Pd(OAc)₂) and any associated ligands. For reactions like the Sonogashira coupling, a copper iodide (CuI) co-catalyst can be crucial.[2][4]

  • Poor Quality of Starting Materials: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions. Ensure all reagents are pure and solvents are dry when necessary.

  • Sub-optimal Reaction Temperature: Temperature significantly impacts reaction rates. Consult the literature for the optimal temperature range for your specific catalytic system. While many reactions require elevated temperatures, excessive heat can cause decomposition.[6][7]

  • Incorrect Solvent or Base: The polarity of the solvent and the strength of the base are critical.[4] Commonly used bases include cesium carbonate (Cs₂CO₃), triethylamine (NEt₃), and sodium carbonate (Na₂CO₃).[4][5] The choice of base can significantly affect the outcome.[4]

  • Reaction Time: Reaction times can vary widely, from a few hours to over 20 hours.[4] It is important to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal time and prevent product degradation from prolonged heating.[4]

Issue 2: Significant Formation of Side Products

Question: My reaction is producing a significant amount of side products. How can I improve the selectivity towards the desired benzofuran?

Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.[7]

  • Reaction Time and Temperature: As with low yield, prolonged reaction times or sub-optimal temperatures can favor the formation of undesired products.[3]

  • Ligand Selection (for metal-catalyzed reactions): In palladium-catalyzed reactions, the choice of ligand is crucial for selectivity. Ligands can alter the electronic and steric environment of the metal center, guiding the reaction toward the desired product.[4]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial to minimize side reactions like homocoupling.[7]

Issue 3: Reaction Failure with Specific Substrates

Question: My reaction works for some substrates but fails for others. What could be the cause?

Answer: The electronic and steric properties of the substituents on your starting materials can have a profound impact on the reaction.[4]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the aromatic ring can significantly influence the reaction rate and yield. For instance, in some palladium-catalyzed syntheses, electron-donating groups can enhance the yield, while electron-withdrawing groups may diminish it.[5][7]

  • Steric Hindrance: Bulky substituents near the reaction center can physically block the approach of the catalyst or other reagents, leading to lower yields. In such cases, using a less bulky catalyst or adjusting reaction conditions (e.g., higher temperature) may be necessary.[4]

Data Presentation: Comparison of Reaction Conditions

Optimizing reaction conditions often involves systematically varying parameters such as catalyst, ligand, base, solvent, and temperature. Below are tables summarizing typical conditions for common benzofuran synthesis methods.

Table 1: Palladium-Catalyzed Synthesis of Benzofuran Derivatives [1][7]

EntryCatalyst SystemBaseSolventTemperature (°C)
1PdCl₂(PPh₃)₂ / CuITEADMF100
2Pd(OAc)₂ / PPh₃K₂CO₃DMF120
3Pd(OAc)₂ / dppfCs₂CO₃Toluene110
4Pd(OAc)₂Cu(OTf)₂·H₂O (oxidant)DMF90

Abbreviations: PPh₃ = Triphenylphosphine, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, TEA = Triethylamine, DMF = Dimethylformamide.

Table 2: Copper-Catalyzed Synthesis of Benzofuran Derivatives [1][5]

EntryCatalystBaseSolventTemperature (°C)
1CuI-Deep Eutectic Solvent80-100
2CuBrNa₂CO₃DMSO/H₂O-
3Copper nanoparticlesK₂CO₃PEG-400110
4CuI-Pyridine-

Abbreviations: DMSO = Dimethyl sulfoxide, PEG-400 = Polyethylene glycol 400.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1]

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[1]

Protocol 2: Copper-Catalyzed Synthesis in Deep Eutectic Solvent

This protocol outlines a greener synthesis of benzofurans using a deep eutectic solvent (DES).[1]

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[1]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield cat_check Check Catalyst Activity start->cat_check reagent_check Evaluate Reagent Quality start->reagent_check temp_check Optimize Temperature start->temp_check solv_base_check Screen Solvent & Base start->solv_base_check time_check Monitor Reaction Time start->time_check cat_sol Use fresh catalyst Consider co-catalyst Screen different ligands cat_check->cat_sol Solution reagent_sol Purify starting materials Use dry/degassed solvents reagent_check->reagent_sol Solution temp_sol Perform temperature screen Avoid excessive heat temp_check->temp_sol Solution solv_base_sol Test various polarities/strengths solv_base_check->solv_base_sol Solution time_sol Use TLC/LC-MS to find optimal reaction time time_check->time_sol Solution end_goal Improved Yield cat_sol->end_goal reagent_sol->end_goal temp_sol->end_goal solv_base_sol->end_goal time_sol->end_goal Experimental_Workflow prep Preparation react Reaction workup Work-up & Purification sub_prep Select Starting Materials (e.g., o-halophenol, alkyne) cond_prep Choose Catalyst, Solvent, Base sub_prep->cond_prep setup_react Set up Reaction (inert atmosphere, temperature) cond_prep->setup_react monitor_react Monitor Progress (TLC, GC-MS) setup_react->monitor_react quench_workup Quench Reaction monitor_react->quench_workup extract_workup Extraction quench_workup->extract_workup purify_workup Column Chromatography extract_workup->purify_workup isolate_workup Isolate Pure Product purify_workup->isolate_workup

References

Validation & Comparative

comparative study of 3,5-dimethylbenzofuran-2-carboxylate vs other benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the performance of various substituted benzofurans, with a particular focus on derivatives of the benzofuran-2-carboxylate template. While specific preclinical data for 3,5-dimethylbenzofuran-2-carboxylate is not extensively available in the public domain, this guide leverages available data from structurally related benzofurans to offer a valuable comparative context for researchers. The provided experimental data, detailed protocols, and mechanistic diagrams are intended to support drug discovery and development efforts in this promising area.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of a range of substituted benzofuran derivatives against various cancer cell lines. This data highlights the influence of different substitution patterns on the benzofuran core on anticancer potency.

Table 1: Cytotoxicity of Benzofuran-2-Carboxamide and Related Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
50g Benzofuran-2-carboxamide with 1,2,3-triazole linkageHCT-116 (Colon)0.87[1]
HeLa (Cervical)0.73[1]
HepG2 (Liver)5.74[1]
A549 (Lung)0.57[1]
16b 3-Methylbenzofuran-2-carbohydrazide derivativeA549 (Lung)1.48[2]
28g 3-Amidobenzofuran derivativeMDA-MB-231 (Breast)3.01[1]
HCT-116 (Colon)5.20[1]
HT-29 (Colon)9.13[1]
11e 2-Benzoylbenzofuran derivativeMCF-7 (Breast)Potent[1]
75c, 75f, 75i Shikonin-benzofuran conjugatesVariousPromising[1]

Table 2: Cytotoxicity of Halogenated and Other Substituted Benzofurans

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 3-(Bromomethyl)benzofuran derivativeK562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]
Compound 4 Benzene-sulfonamide-based 3-methylbenzofuran-2-carboxamideHCT116 (Colon)Not specified[3]
Compound 8 Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivativeHepG2 (Liver)3.8
A549 (Lung)3.5
Compound 7 Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivativeA549 (Lung)6.3
HepG2 (Liver)11

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for anticancer drug screening and a simplified representation of a signaling pathway often implicated in cancer and potentially targeted by benzofuran derivatives.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation cell_culture Cancer Cell Lines compound_treatment Treatment with Benzofuran Derivatives cell_culture->compound_treatment mtt_assay MTT Assay for Cytotoxicity (IC50) compound_treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Select Potent Compounds apoptosis Apoptosis Assays mtt_assay->apoptosis western_blot Western Blot (Protein Expression) mtt_assay->western_blot animal_model Xenograft Animal Model western_blot->animal_model Promising Candidates efficacy_study Tumor Growth Inhibition animal_model->efficacy_study

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

signaling_pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target in cancer therapy.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 3,5-Dimethylbenzofuran-2-carboxylate Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides a comparative overview of the biological activities of derivatives of 3,5-dimethylbenzofuran-2-carboxylate, placing them in the context of other biologically active benzofuran analogs. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern the therapeutic potential of this class of compounds.

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.[1][2][3] The biological efficacy of these compounds is often dictated by the nature and position of substituents on the benzofuran ring system. Preliminary studies have indicated that the ester group at the C-2 position is a critical determinant of cytotoxic activity.[4][5] This guide will delve into the specific biological activities of various benzofuran-2-carboxylate derivatives and related compounds, offering a comparative perspective for future drug discovery efforts.

Comparative Analysis of Biological Activity

While specific experimental data for ethyl and methyl this compound is not extensively available in the public domain, we can infer their potential activities by comparing them with structurally similar benzofuran derivatives that have been evaluated for various biological effects. The following table summarizes the biological activities of several benzofuran derivatives, highlighting the impact of different substituents on their potency.

Compound/Derivative ClassBiological ActivityTarget/AssayKey Findings (IC50/MIC values)Reference
Halogenated Benzofuran Derivatives CytotoxicK562 (leukemia), MOLT-4 (leukemia), HeLa (cervix carcinoma) cellsBromoalkyl and bromoacetyl derivatives show high cytotoxicity. Introduction of halogens significantly increases cytotoxicity.[6]
3-Methylbenzofuran Derivatives AntiproliferativeA549 (non-small cell lung carcinoma) and NCI-H23 cellsA derivative with a para-methoxy group on a terminal phenyl ring (compound 4c) showed high potency (IC50 = 1.48 µM against A549).[7]
3-(Morpholinomethyl)benzofurans AntiproliferativeA549 and NCI-H23 cellsSubstitution with a methyl morpholino group can boost cytotoxic activity (IC50 values ranging from 1.5 µM to 18.89 µM against A549).[7]
Benzofuran-2-carboxamide Derivatives AntioxidantDPPH radical scavenging assay, Lipid Peroxidation (LPO) inhibitionCompound 65 showed 62% inhibition of LPO and 23.5% inhibition of DPPH radical formation at 100 µM.[4]
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone AnticancerA2780 (human ovarian cancer) cellsCompounds 32 and 33 were the most active, with IC50 values of 12 µM and 11 µM, respectively.[3]
2-Salicylidene Benzofuran Derivatives AntibacterialGram-(+) bacterial strainsCompound 51 showed potent antibacterial activity with MIC values of 0.06–0.12 mM.[4]

Experimental Protocols

A summary of the typical experimental methodologies employed to assess the biological activities of benzofuran derivatives is provided below.

Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., K562, MOLT-4, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Broth Microdilution Method: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Several studies suggest that the anticancer activity of benzofuran derivatives may be mediated through the induction of apoptosis.[6] The following diagram illustrates a general workflow for investigating the cytotoxic and apoptotic effects of these compounds.

G Workflow for Assessing Cytotoxicity and Apoptosis cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., K562, HeLa, A549) B Compound Treatment (Varying Concentrations) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Determine IC50 Values C->D E Select Potent Compounds D->E Lead Identification F Apoptosis Assay (e.g., Caspase-3/7 Activity) E->F G Cell Cycle Analysis E->G H Western Blot for Apoptotic Markers E->H

Caption: A generalized workflow for evaluating the cytotoxic effects and elucidating the apoptotic mechanism of action of benzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on benzofuran derivatives provide valuable insights into their structure-activity relationships.

SAR_Insights Structure-Activity Relationship of Benzofuran Derivatives cluster_core Benzofuran Core cluster_substituents Key Substituent Positions cluster_activity Resulting Biological Activity Core Benzofuran Scaffold C2 C-2 Position Core->C2 C3 C-3 Position Core->C3 C5 C-5 Position Core->C5 Halogen Halogenation Core->Halogen Cytotoxicity Cytotoxicity/ Anticancer C2->Cytotoxicity Ester/Amide group is crucial Antioxidant Antioxidant C2->Antioxidant Carboxamide derivatives show activity C3->Cytotoxicity Methyl/Morpholinomethyl substitution enhances activity Antibacterial Antibacterial C5->Antibacterial Hydroxyl/Halogen/Amino groups are important Halogen->Cytotoxicity Increases potency

Caption: A diagram illustrating the key structure-activity relationships for the biological activities of benzofuran derivatives.

Based on these SAR studies, it can be hypothesized that ethyl and methyl 3,5-dimethylbenzofuran-2-carboxylates possess potential cytotoxic and antimicrobial activities. The ester group at the C-2 position is a known pharmacophore for cytotoxicity, and the methyl groups at the C-3 and C-5 positions may further modulate this activity. Further experimental validation is necessary to confirm the specific biological profile of these compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this promising class of heterocyclic compounds.

References

A Comparative Spectroscopic Analysis of Benzofuran-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of several benzofuran-2-carboxylate derivatives. Due to the limited availability of experimental data for 3,5-dimethylbenzofuran-2-carboxylate, this document focuses on a comparative analysis of readily available and structurally related analogs: Methyl benzofuran-2-carboxylate , Ethyl 3-methylbenzofuran-2-carboxylate , and Methyl 5-methylbenzofuran-2-carboxylate . The provided data is essential for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the selected benzofuran-2-carboxylate derivatives.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment)
Methyl benzofuran-2-carboxylate CDCl₃7.72 (d, J=7.8 Hz, 1H, H-4), 7.62 (d, J=8.4 Hz, 1H, H-7), 7.50 (s, 1H, H-3), 7.45 (t, J=7.8 Hz, 1H, H-6), 7.30 (t, J=7.5 Hz, 1H, H-5), 3.97 (s, 3H, -OCH₃)
Ethyl 3-methylbenzofuran-2-carboxylate CDCl₃7.65 (d, J=7.8 Hz, 1H, H-4), 7.49 (d, J=8.3 Hz, 1H, H-7), 7.38 (t, J=7.8 Hz, 1H, H-6), 7.25 (t, J=7.5 Hz, 1H, H-5), 4.43 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.62 (s, 3H, -CH₃), 1.44 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
Methyl 5-methylbenzofuran-2-carboxylate CDCl₃7.52 (s, 1H, H-4), 7.45 (d, J=8.4 Hz, 1H, H-7), 7.41 (s, 1H, H-3), 7.23 (d, J=8.4 Hz, 1H, H-6), 3.96 (s, 3H, -OCH₃), 2.47 (s, 3H, -CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundSolventChemical Shift (δ) in ppm
Methyl benzofuran-2-carboxylate CDCl₃160.0 (C=O), 155.6 (C-7a), 146.9 (C-2), 128.0 (C-3a), 127.2 (C-6), 124.0 (C-5), 122.9 (C-4), 112.4 (C-7), 112.1 (C-3), 52.3 (-OCH₃)
Ethyl 3-methylbenzofuran-2-carboxylate CDCl₃162.9 (C=O), 154.2 (C-7a), 145.1 (C-2), 129.5 (C-3a), 124.9 (C-6), 123.5 (C-5), 120.9 (C-4), 111.3 (C-7), 110.2 (C-3), 61.2 (-OCH₂CH₃), 14.4 (-OCH₂CH₃), 9.6 (-CH₃)
Methyl 5-methylbenzofuran-2-carboxylate CDCl₃160.2 (C=O), 154.2 (C-7a), 147.2 (C-2), 133.4 (C-5), 129.5 (C-3a), 128.7 (C-6), 121.0 (C-4), 112.0 (C-7), 111.9 (C-3), 52.2 (-OCH₃), 21.4 (-CH₃)
Infrared (IR) Spectroscopy Data
CompoundSample PrepCharacteristic Absorption Bands (cm⁻¹)
Methyl benzofuran-2-carboxylate KBr Pellet~3100 (Ar C-H str.), ~2950 (Aliph. C-H str.), ~1720 (C=O str., ester), ~1600, 1450 (C=C str., aromatic), ~1250 (C-O str., ester)
Ethyl 3-methylbenzofuran-2-carboxylate KBr Pellet~3100 (Ar C-H str.), ~2980 (Aliph. C-H str.), ~1715 (C=O str., ester), ~1610, 1460 (C=C str., aromatic), ~1260 (C-O str., ester)
Methyl 5-methylbenzofuran-2-carboxylate KBr Pellet~3100 (Ar C-H str.), ~2960 (Aliph. C-H str.), ~1725 (C=O str., ester), ~1620, 1470 (C=C str., aromatic), ~1240 (C-O str., ester)
Mass Spectrometry (MS) Data
CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl benzofuran-2-carboxylate Electron Ionization (EI)176 [M]⁺145 [M-OCH₃]⁺, 117 [M-COOCH₃]⁺, 89
Ethyl 3-methylbenzofuran-2-carboxylate Electron Ionization (EI)204 [M]⁺175 [M-C₂H₅]⁺, 159 [M-OC₂H₅]⁺, 131 [M-COOC₂H₅]⁺
Methyl 5-methylbenzofuran-2-carboxylate Electron Ionization (EI)190 [M]⁺159 [M-OCH₃]⁺, 131 [M-COOCH₃]⁺, 103

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques as outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The solution should be homogeneous and free of any particulate matter.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-10 seconds) are generally required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is first collected. The sample is then placed in the instrument's beam path, and the sample spectrum is recorded. The final spectrum, typically in the range of 4000-400 cm⁻¹, is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable compounds, a direct insertion probe (DIP) or gas chromatography (GC) is used to introduce the sample into the ion source of the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic analysis and characterization of a small organic molecule like a benzofuran-2-carboxylate derivative.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare for GC/DIP Introduction Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process Interferogram (FT, Background Subtraction) IR->Process_IR Process_MS Generate Mass Spectrum MS->Process_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Identify Functional Group Absorptions Process_IR->Interpret_IR Interpret_MS Identify Molecular Ion & Fragmentation Pattern Process_MS->Interpret_MS Structure Structure Elucidation & Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Navigating the Spectral Landscape: A Comparative Guide to the NMR Chemical Shifts of 3,5-dimethylbenzofuran-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the atomic arrangement within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR chemical shifts for 3,5-dimethylbenzofuran-2-carboxylate, alongside structurally related benzofuran-2-carboxylate derivatives. The presented data, summarized in clear tabular format, serves as a valuable reference for the characterization of this important class of heterocyclic compounds.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

The precise chemical shifts of a molecule are highly sensitive to its substitution pattern. To provide a comprehensive overview, this section compares the expected NMR data for the target molecule, this compound, with experimentally determined values for analogous compounds. This comparative approach allows for a more nuanced interpretation of spectral data and aids in the confident identification of related structures.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Benzofuran-2-carboxylates

CompoundSolventH4H6H73-CH₃5-CH₃Other Protons
Expected for this compound CDCl₃~7.3-7.5~7.1-7.3~7.0-7.2~2.4-2.6~2.3-2.5Ester protons
Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate[1]CDCl₃7.10 (s)--2.55 (s)-2.73 (s, COCH₃), 3.94 (s, OCH₃), 3.95 (s, OCH₃), 3.95 (s, COOCH₃)
Ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate[2]DMSO-d₆7.63 (s)-7.46 (s)--10.12 (s, OH), 4.30 (q), 2.66 (s, 2-CH₃), 1.36 (t)
Ethyl 5-hydroxy-2,6-dimethylbenzofuran-3-carboxylateNot Specified-----Not Specified
Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate[2]DMSO-d₆7.38 (d)6.86 (dd)---9.51 (s, OH), 8.12 (t), 7.88 (d), 7.67 (dd), 7.48–7.39 (m), 4.28 (q), 1.30 (t)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Benzofuran-2-carboxylates

CompoundC2C3C3aC4C5C6C7C7a3-CH₃5-CH₃Other Carbons
Expected for this compound ~158-162~115-120~120-125~125-130~130-135~120-125~110-115~150-155~10-15~20-25Carbonyl, Ester carbons
Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate[1]150.58120.28125.43104.42148.67145.57124.84141.689.22-32.34 (COCH₃), 51.84 (COOCH₃), 56.38 (OCH₃), 62.40 (OCH₃), 160.41 (C=O), 197.50 (C=O)
Ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate[2]163.1107.9125.2111.9146.3117.3106.7150.0--14.1, 60.1, 164.2 (C=O)
Ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate[2]160.5107.0127.5111.4154.3113.8106.6147.1--13.9, 55.3, 60.2, 113.5 (2C), 121.4, 130.8 (2C), 160.8, 163.3 (C=O)

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for benzofuran-2-carboxylate derivatives, based on standard practices in the field.[3]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Experiments are typically performed on a spectrometer with a proton frequency of 300 MHz or higher.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • A standard single-pulse experiment is used.

  • Key parameters to set include the spectral width, number of scans, acquisition time, and relaxation delay.

  • The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

4. ¹³C NMR Data Acquisition:

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • The FID is processed similarly to the ¹H NMR data.

5. Data Processing:

  • The raw data is processed using appropriate software.

  • Phase and baseline corrections are applied.

  • The chemical shifts are referenced to the internal standard.

  • Integration of the ¹H NMR signals provides information on the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference & Calibrate H->I J Integrate & Assign Peaks I->J

Caption: General workflow for NMR spectroscopy experiments.

References

A Comparative Guide to the Mass Spectrometry of 3,5-dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical research and development, the accurate characterization and quantification of novel chemical entities are paramount. This guide provides a comparative analysis of two predominant mass spectrometry-based techniques for the analysis of 3,5-dimethylbenzofuran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore the relative merits of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), supported by representative experimental data and detailed protocols.

Quantitative Performance Comparison

The choice between GC-MS and HPLC-MS for the analysis of benzofuran derivatives is often dictated by the analyte's physicochemical properties and the specific requirements of the assay, such as sensitivity and sample throughput.[1][2] While specific data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of a representative benzofuran derivative, 2-(2-thienyl)benzofuran, which can be extrapolated to inform methodology for similar structures.[2]

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)1 - 1000.1 - 50
Correlation Coefficient (R²)>0.999>0.998
Limit of Detection (LOD) (µg/mL)0.150.01
Limit of Quantification (LOQ) (µg/mL)0.50.05
Intraday Precision (%RSD)< 1.0< 2.0
Interday Precision (%RSD)< 1.5< 2.5
Accuracy (Recovery %)99.2 - 100.599.8 - 101.5

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of analytical methods. The following sections provide generalized methodologies for the analysis of benzofuran derivatives by HPLC-MS and GC-MS.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a versatile technique suitable for a broad range of benzofuran compounds, particularly those that are non-volatile or thermally labile.[1]

Instrumentation: A standard HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[3]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of formic acid or ammonium acetate to improve ionization).[2][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.[3]

  • Scan Range: m/z 50-500.[2]

  • Source Parameters: Optimized capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and robust signal.[3]

Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as acetonitrile or methanol to a known concentration (e.g., 1 mg/mL).[2][4] Prepare working standards by serial dilution in the mobile phase.[2] For formulated products, a portion of the powdered tablets or capsule contents can be dissolved, sonicated, and diluted to the appropriate concentration.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For some benzofuran derivatives, derivatization may be necessary to increase volatility.[5][6]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

Chromatographic Conditions:

  • Column: A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1 minute, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.[2]

  • Injector Temperature: 250°C (splitless mode).[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 50-400.[2]

Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate. Prepare working standards by serial dilution.

Mass Spectrometry Workflow and Fragmentation

The mass spectrum of an organic molecule provides a unique fingerprint based on its fragmentation pattern upon ionization.[7] For this compound, electron ionization would likely lead to the formation of a molecular ion, followed by characteristic fragmentation pathways.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Data Output Sample Sample Ion_Source Electron Ionization (70 eV) Sample->Ion_Source Vaporization Molecular_Ion Molecular Ion (M+) m/z = 204 Ion_Source->Molecular_Ion Ionization Fragment_1 [M-OCH3]+ m/z = 173 Molecular_Ion->Fragment_1 Loss of -OCH3 radical Fragment_2 [M-COOCH3]+ m/z = 145 Molecular_Ion->Fragment_2 Loss of -COOCH3 radical Mass_Analyzer Quadrupole Mass Analyzer Molecular_Ion->Mass_Analyzer Fragment_1->Mass_Analyzer Fragment_2->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass Sorting Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Signal Processing

References

comparing the efficacy of 3,5-dimethylbenzofuran-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic potential of substituted benzofuran-2-carboxylate and related analogs against various cancer cell lines.

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2][3] These compounds exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways implicated in cancer progression. This guide provides a comparative analysis of the efficacy of a series of substituted benzofuran analogs based on in vitro experimental data, focusing on their cytotoxic effects on different human cancer cell lines.

Data Presentation: Comparative Cytotoxicity of Benzofuran Analogs

The in vitro cytotoxic activities of synthesized benzofuran derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological function, was determined for each compound. The results are summarized in the table below.

Compound IDDerivative NameHeLa (Cervical Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)HUVEC (Normal Cells) IC50 (µM)
1c 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran253018020
1e 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide40354530
2d Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate85607050
3a Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate20253015
3d Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate3540306

Data synthesized from a study on the cytotoxic properties of new benzofuran derivatives.[1]

Structure-Activity Relationship Insights:

The structure-activity relationship (SAR) analysis of these benzofuran derivatives indicates that the presence and position of certain substituents significantly influence their cytotoxic activity.[1] For instance, the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity in both cancer and normal cells.[1] Furthermore, preliminary studies on other benzofuran compounds have shown that an ester group at the C-2 position is a key site for cytotoxic activity.[2] The inhibitory activity of these compounds is also influenced by substitutions on the N-phenyl ring of benzofuran-2-carboxamides, with hydrophobic groups potentiating anticancer and NF-κB inhibitory activities.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the benzofuran analogs.

MTT Cytotoxicity Assay:

The cytotoxic effects of the benzofuran derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is based on the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow MTT to a purple formazan product.[1]

  • Cell Seeding: Human cancer cell lines (HeLa, K562, MOLT-4) and normal human umbilical vein endothelial cells (HUVEC) were seeded in 96-well plates at a density of 1 × 10^4 cells/well. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Treatment: The benzofuran derivatives were dissolved in DMSO to prepare stock solutions. Serial dilutions were then made in the culture medium to achieve the desired final concentrations. The cells were treated with the compounds and incubated for 48 hours.[1]

  • MTT Addition and Incubation: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization and Absorbance Measurement: The culture medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[6]

Mandatory Visualization

Signaling Pathway Diagram:

Benzofuran derivatives have been reported to exert their anticancer effects by modulating various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation, immunity, cell proliferation, and apoptosis.[4]

Caption: Potential inhibition of the NF-κB signaling pathway by benzofuran analogs.

Experimental Workflow Diagram:

The general workflow for evaluating the in vitro anticancer efficacy of the benzofuran analogs is depicted below.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with Benzofuran Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity screening of benzofuran analogs.

References

Unveiling the Therapeutic Potential of 3,5-Dimethylbenzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 3,5-dimethylbenzofuran derivatives, offering insights into their therapeutic potential, supported by experimental data and detailed methodologies.

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Modifications to the core benzofuran structure, such as the addition of methyl groups at the 3 and 5 positions, can significantly influence the compound's biological profile. This guide delves into the structure-activity relationships (SAR) of these specific derivatives, presenting a comparative analysis of their performance against various biological targets.

Comparative Analysis of Biological Activity

The therapeutic efficacy of 3,5-dimethylbenzofuran derivatives has been primarily investigated in the context of anticancer and antimicrobial applications. The following tables summarize the available quantitative data, offering a clear comparison of their potency.

Anticancer Activity

Several studies have highlighted the potential of benzofuran derivatives as anticancer agents, with their mechanism of action often involving the inhibition of critical cellular pathways.[4][5] While specific data for 3,5-dimethylbenzofuran derivatives is limited, related compounds with methyl substitutions at the 3-position have shown significant cytotoxic activity against various cancer cell lines.

For instance, a series of 3-methylbenzofuran-2-carbohydrazide derivatives demonstrated notable antiproliferative activity against non-small cell lung carcinoma cell lines, A549 and NCI-H23. One of the most potent compounds exhibited an IC50 value of 1.48 µM against the A549 cell line.[4] Another study on 3-(piperazinylmethyl)benzofuran derivatives identified compounds with potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with IC50 values as low as 40.91 nM.[6]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
3-Methylbenzofuran-2-carbohydrazide derivativeA549 (Non-small cell lung)1.48[4]
3-(Piperazinylmethyl)benzofuran derivative (9h)Panc-1 (Pancreatic)0.94[6]
3-(Piperazinylmethyl)benzofuran derivative (9h)MCF-7 (Breast)2.92[6]
3-(Piperazinylmethyl)benzofuran derivative (9h)A549 (Non-small cell lung)1.71[6]
Benzofuran-chalcone derivative (4l)HeLa (Cervical)6.19
Benzofuran-chalcone derivative (4l)A549 (Non-small cell lung)6.27
Benzofuran-chalcone derivative (4n)HeLa (Cervical)3.18[7]
Antimicrobial Activity

Benzofuran derivatives have also emerged as promising antimicrobial agents.[8] Studies on various substituted benzofurans have demonstrated their efficacy against a range of bacterial and fungal strains. For example, certain hydrophobic benzofuran analogs have shown favorable antibacterial activities with Minimum Inhibitory Concentration (MIC80) values ranging from 0.39 to 3.12 μg/mL.[1]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassMicrobial StrainMIC (μg/mL)Reference
Hydrophobic benzofuran analogStaphylococcus aureus0.39 - 3.12[1]
Hydrophobic benzofuran analogMRSA0.39 - 3.12[1]
Hydrophobic benzofuran analogBacillus subtilis0.39 - 3.12[1]
Hydrophobic benzofuran analogEscherichia coli0.39 - 3.12[1]
Benzofuran derivative (M5a, M5g)Enterococcus faecalis50[9]
Benzofuran derivative (M5i, M5k, M5l)Candida albicans25[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the protocols for the synthesis of a key 3,5-dimethylbenzofuran precursor and the biological assays used for activity screening.

Synthesis of 3,5-Dimethylbenzofuran-2-carboxylic Acid

A common route for the synthesis of benzofuran-2-carboxylic acids involves the Perkin rearrangement of 3-halocoumarins.[10]

Procedure:

  • Preparation of 3-Bromo-5,7-dimethylcoumarin: A mixture of 2-hydroxy-4,6-dimethylbenzaldehyde and N-bromosuccinimide in a suitable solvent is subjected to microwave irradiation to yield the corresponding 3-bromocoumarin.

  • Perkin Rearrangement: The purified 3-bromo-5,7-dimethylcoumarin is then treated with a base, such as sodium hydroxide, in ethanol under microwave irradiation.[10]

  • Acidification and Isolation: After the reaction is complete, the mixture is concentrated, dissolved in water, and acidified with a strong acid (e.g., HCl) to precipitate the 3,5-dimethylbenzofuran-2-carboxylic acid. The solid product is then collected by filtration and dried.[10]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[4]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3,5-dimethylbenzofuran derivatives for a specified incubation period (e.g., 48 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The 3,5-dimethylbenzofuran derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow and a simplified signaling pathway potentially targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-hydroxy-4,6-dimethylbenzaldehyde) reagents Reagents (e.g., NBS, NaOH) synthesis Synthesis of 3,5-Dimethylbenzofuran Derivatives reagents->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship data_analysis->sar SAR Analysis

General experimental workflow for the synthesis and evaluation of 3,5-dimethylbenzofuran derivatives.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation benzofuran 3,5-Dimethylbenzofuran Derivative benzofuran->mtor Inhibition

Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for anticancer benzofuran derivatives.

Conclusion and Future Directions

The available data suggests that 3,5-dimethylbenzofuran derivatives hold promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The methyl groups at the 3 and 5 positions likely contribute to the lipophilicity and steric interactions of the molecules, influencing their binding to biological targets.

Further research is warranted to expand the library of 3,5-dimethylbenzofuran derivatives and to conduct comprehensive structure-activity relationship studies. Direct comparative studies with existing drugs and other benzofuran analogs will be crucial in determining their therapeutic potential. Elucidating the precise molecular mechanisms of action through techniques such as kinase profiling and pathway analysis will provide a deeper understanding of their biological effects and guide the rational design of more potent and selective drug candidates. This systematic approach will be instrumental in translating the potential of this promising chemical scaffold into tangible clinical benefits.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3,5-Dimethylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Dimethylbenzofuran-2-carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Summary:

Based on data from structurally similar compounds, this compound is expected to cause skin, eye, and respiratory irritation.[1][2] All handling must be conducted with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Change gloves every 30-60 minutes or immediately upon contamination.[3]
Eye Protection Safety goggles or face shieldMust meet ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing.[4][5]
Body Protection Laboratory coatA long-sleeved, flame-retardant lab coat is required. Ensure it is fully buttoned.[4][6]
Respiratory Protection Air-purifying respiratorRequired if handling outside of a fume hood or if dust/aerosol generation is likely. A NIOSH-approved respirator with appropriate cartridges should be used.[4][7]

Handling and Storage Procedures

Operational Workflow:

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh and Prepare Compound B->C D Conduct Experiment C->D E Segregate Waste into Labeled Container D->E F Decontaminate Workspace E->F G Doff PPE F->G H Arrange for Professional Waste Disposal G->H

Caption: Standard Operating Procedure for Chemical Handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]

  • The storage area should be clearly marked with the appropriate hazard symbols.

Spill and Disposal Plan

Spill Management:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[9] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste in accordance with local, state, and federal regulations.[1][10] Do not dispose of this chemical down the drain or in regular trash.[10]

The following flowchart details the decision-making process for waste disposal.

start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated hazardous_waste Segregate into Labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No professional_disposal Arrange for Professional Waste Disposal hazardous_waste->professional_disposal

Caption: Waste Disposal Decision Flowchart.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.